molecular formula C10H16O5 B3395262 Diethyl 2-ethyl-3-oxosuccinate CAS No. 26103-77-5

Diethyl 2-ethyl-3-oxosuccinate

Cat. No.: B3395262
CAS No.: 26103-77-5
M. Wt: 216.23 g/mol
InChI Key: JWSAJONARKIICO-UHFFFAOYSA-N
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Description

Diethyl 2-ethyl-3-oxosuccinate is a useful research compound. Its molecular formula is C10H16O5 and its molecular weight is 216.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethyl 2-ethyl-3-oxosuccinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-ethyl-3-oxosuccinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-ethyl-3-oxobutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5/c1-4-7(9(12)14-5-2)8(11)10(13)15-6-3/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSAJONARKIICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90482694
Record name Butanedioic acid, ethyloxo-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26103-77-5
Record name Butanedioic acid, ethyloxo-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Keto-enol tautomerism in Diethyl 2-ethyl-3-oxosuccinate.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Keto-Enol Tautomerism in Diethyl 2-ethyl-3-oxosuccinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-enol tautomerism, a fundamental concept in organic chemistry, governs the reactivity, stability, and biological activity of numerous molecules, particularly those with β-dicarbonyl moieties. Diethyl 2-ethyl-3-oxosuccinate, a β-keto ester, serves as an exemplary model for exploring this dynamic equilibrium. This technical guide provides a comprehensive examination of the structural and environmental factors that dictate the tautomeric balance of this compound. We will delve into the mechanistic underpinnings of the interconversion, the profound influence of solvent polarity, and the application of advanced spectroscopic techniques—notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy—for the qualitative and quantitative characterization of the keto and enol forms. Detailed experimental protocols and data interpretation strategies are presented to equip researchers in drug development and chemical synthesis with the practical knowledge to analyze and manipulate this critical chemical equilibrium.

The Principle of Tautomerism: A Dynamic Equilibrium

Tautomers are constitutional isomers of organic compounds that readily interconvert.[1] Keto-enol tautomerism represents an equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[2][3] The interconversion involves the migration of a proton and the shifting of bonding electrons.[4]

For most simple ketones and aldehydes, the equilibrium heavily favors the keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. However, in β-dicarbonyl compounds like diethyl 2-ethyl-3-oxosuccinate, the enol form can be significantly stabilized.[4] This stabilization arises from two primary factors:

  • Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a more stable, delocalized π-system.

  • Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, forming a stable six-membered ring-like structure.[5]

The interconversion between the keto and enol forms can be catalyzed by either acid or base.[6]

  • Base-catalyzed mechanism: A base removes the acidic α-hydrogen (the hydrogen on the carbon between the two carbonyl groups) to form a resonance-stabilized enolate ion. Protonation of the enolate on the oxygen atom then yields the enol.[5]

  • Acid-catalyzed mechanism: The carbonyl oxygen is protonated by an acid, making the α-proton more acidic. A weak base (like the solvent) can then remove the α-proton to form the enol.[5]

Structural Analysis of Diethyl 2-ethyl-3-oxosuccinate Tautomers

Diethyl 2-ethyl-3-oxosuccinate possesses the requisite structural features for significant enol content. The α-carbon is situated between a ketone and an ester carbonyl group, rendering the attached proton acidic and facilitating its removal to initiate tautomerization.

Caption: The equilibrium between the keto and enol tautomers of diethyl 2-ethyl-3-oxosuccinate.

The stability of the enol tautomer is significantly enhanced by the formation of a pseudo-aromatic six-membered ring via intramolecular hydrogen bonding. This chelation sequesters the enolic proton and contributes to a downfield shift in its ¹H NMR signal.

The Decisive Role of the Solvent Environment

The solvent in which a β-dicarbonyl compound is dissolved plays a critical role in determining the position of the keto-enol equilibrium.[7] This is primarily due to the differential solvation of the keto and enol tautomers.

  • Non-polar Solvents (e.g., CCl₄, Benzene, Hexane): In these environments, the enol form is generally favored. The intramolecular hydrogen bond of the enol is not disrupted by the solvent, making it a stable, self-contained unit. The keto form, being more polar than the enol, is less effectively solvated by non-polar solvents.[3][8]

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors, but not donors. They can partially disrupt the intramolecular hydrogen bond of the enol, but the effect is less pronounced than with protic solvents.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents significantly shift the equilibrium towards the keto form. They are effective hydrogen bond donors and acceptors, allowing them to form strong intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer. This strong solvation stabilizes the keto form. Concurrently, they disrupt the intramolecular hydrogen bond that stabilizes the enol form.[3]

Table 1: Representative Solvent Effects on Enol Percentage in β-Keto Esters

SolventDielectric Constant (ε)Predominant TautomerExpected % Enol (approx.)Rationale
Carbon Tetrachloride2.2Enol~50-70%Favors intramolecular H-bonding.[3]
Chloroform4.8Enol~40-60%Moderate polarity, less disruption of H-bond.
Acetone21Keto~15-25%Polar aprotic, disrupts H-bond.
Ethanol24.5Keto~10-20%Polar protic, solvates keto form effectively.
Water80.1Keto< 5%Strong H-bonding with keto form.[3]

Note: The exact percentages for diethyl 2-ethyl-3-oxosuccinate may vary, but the trend is consistent for β-keto esters.

Spectroscopic Quantification of Tautomeric Equilibrium

Spectroscopic methods are indispensable for the detailed analysis of the keto-enol equilibrium.[4] NMR and UV-Vis spectroscopy, in particular, provide quantitative data on the relative abundance of each tautomer in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for this analysis because the keto-enol interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[8]

¹H NMR Analysis:

  • Enol Tautomer: The most characteristic signal is the enolic hydroxyl proton (-OH), which typically appears as a broad singlet far downfield, between δ 12-15 ppm. This significant downfield shift is due to the strong intramolecular hydrogen bond. The α-proton is absent in the enol form.

  • Keto Tautomer: The keto form is identified by the signal from the α-proton (-CH-). For diethyl 2-ethyl-3-oxosuccinate, this would be a triplet (split by the adjacent CH₂ of the ethyl group) appearing in the δ 3.5-4.5 ppm region.

The percentage of each tautomer can be calculated by comparing the integration of the enolic -OH signal with the α-proton signal of the keto form.

% Enol = [Integral(OH_enol) / (Integral(OH_enol) + Integral(α-H_keto))] x 100

Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonKeto FormEnol FormMultiplicity
Enolic OH-~13.0s (broad)
α-H~3.8-t
-OCH₂CH₃ (Ester 1)~4.2~4.2q
-OCH₂CH₃ (Ester 2)~4.2~4.3q
α-CH₂CH₃~2.0~2.2q
-OCH₂CH₃ (Ester 1)~1.3~1.3t
-OCH₂CH₃ (Ester 2)~1.3~1.3t
α-CH₂CH₃~1.0~1.1t

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh ~20 mg of diethyl 2-ethyl-3-oxosuccinate and dissolve it in 0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed for optimal resolution.

  • Data Acquisition: Acquire a standard one-pulse ¹H NMR spectrum. A spectral width of 0-16 ppm is recommended to ensure the enolic proton is observed. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Fourier transform the FID, phase correct the spectrum, and perform baseline correction.

  • Integration and Analysis: Integrate the characteristic signals for the enol (-OH proton) and keto (α-proton) forms. Use the integration values to calculate the relative percentage of each tautomer.

G Workflow for NMR Analysis of Tautomerism cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing & Analysis prep1 Weigh ~20 mg of sample prep2 Dissolve in 0.7 mL of deuterated solvent prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample and lock prep3->acq1 acq2 Shim for homogeneity acq1->acq2 acq3 Acquire ¹H spectrum (0-16 ppm) acq2->acq3 proc1 Fourier Transform & Phasing acq3->proc1 proc2 Integrate enol (-OH) and keto (α-H) signals proc1->proc2 proc3 Calculate % Enol and % Keto proc2->proc3

Caption: A standardized workflow for the quantitative analysis of keto-enol tautomerism using ¹H NMR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is another valuable tool for studying keto-enol equilibria, particularly for tracking changes in response to solvent polarity.[9] The conjugated system (O=C-C=C-OH) of the enol tautomer results in a π → π* electronic transition that absorbs UV light at a longer wavelength (lower energy) than the n → π* transition of the non-conjugated keto form.[10]

For a related compound, diethyl 2-cyano-3-oxosuccinate, the enol form shows a distinct absorption maximum (λ_max) around 282 nm.[11][12] A similar absorption profile is expected for diethyl 2-ethyl-3-oxosuccinate.

Experimental Protocol: UV-Vis Analysis

  • Stock Solution Preparation: Prepare a stock solution of diethyl 2-ethyl-3-oxosuccinate of known concentration (e.g., 1 mg/mL) in a non-polar solvent like cyclohexane (where the enol form predominates).

  • Solvent Series: Prepare a series of dilutions of the stock solution into various solvents of differing polarity (e.g., hexane, chloroform, ethanol, water) to a final concentration suitable for UV-Vis analysis (typically in the µM range).

  • Spectrum Acquisition: Record the UV-Vis spectrum for each solution from approximately 200 nm to 400 nm using a dual-beam spectrophotometer. Use the pure solvent as a blank.

  • Data Analysis: Identify the λ_max corresponding to the enol form. The intensity of this peak (absorbance) is proportional to the concentration of the enol tautomer. A decrease in absorbance at this wavelength in more polar solvents indicates a shift in the equilibrium toward the keto form.

Synthesis and Broader Implications

Diethyl 2-ethyl-3-oxosuccinate is typically synthesized via a Claisen condensation reaction. Understanding its tautomeric behavior is not merely an academic exercise; it has profound implications in drug development and synthetic chemistry. The hydrogen-bonding capability, nucleophilicity, and overall shape of the molecule are dictated by the predominant tautomeric form. These properties, in turn, influence:

  • Receptor Binding: The enol form can act as both a hydrogen bond donor and acceptor, while the keto form primarily acts as an acceptor. This difference can dramatically alter how the molecule docks into the active site of a protein.

  • Chemical Reactivity: The enol and its corresponding enolate are key nucleophiles in many carbon-carbon bond-forming reactions. Controlling the tautomeric equilibrium can thus be a tool to direct the outcome of a synthetic step.

  • Physicochemical Properties: Tautomerism affects properties like pKa, lipophilicity, and solubility, which are critical parameters in drug design and formulation.[12]

Conclusion

The keto-enol tautomerism of diethyl 2-ethyl-3-oxosuccinate is a dynamic and sensitive equilibrium governed by intramolecular stabilizing forces and intermolecular interactions with the solvent environment. The enol form, stabilized by conjugation and a strong intramolecular hydrogen bond, predominates in non-polar solvents, while the more polar keto form is favored in polar, protic media. Spectroscopic techniques, particularly ¹H NMR, provide a robust and quantitative means to probe this equilibrium, offering critical insights for scientists in medicinal chemistry and organic synthesis. A thorough understanding and control of this tautomeric balance are essential for predicting molecular behavior and designing molecules with desired chemical and biological properties.

References

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  • Markov, O.N., et al. (2023). Diethyl 2-Cyano-3-oxosuccinate. Molbank, 2023(3), M1634. Available from: [Link]

  • Al-Obaidi, A.S.M., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5484. Available from: [Link]

  • PHYWE Systeme GmbH & Co. KG. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester). Available from: [Link]

  • Chemistry with Caroline. (2022). Mechanism for Keto-Enol Tautomerization Under Acidic and Basic Conditions. YouTube. Available from: [Link]

  • Jacquemin, D., et al. (2018). Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(24), 5365–5369. Available from: [Link]

  • The Organic Chemistry Tutor. (2022). Keto Enol Tautomerism And How To Determine Which Molecule Has An Enol Form? A Super Easy Way! YouTube. Available from: [Link]

  • Burdett, J.L., & Rogers, M.T. (1964). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 42(9), 2122-2129. Available from: [Link]

  • Markov, O.N., et al. (2023). Diethyl 2-Cyano-3-oxosuccinate. ResearchGate. Available from: [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available from: [Link]

  • MDPI. (2023). Diethyl 2-Cyano-3-oxosuccinate. Available from: [Link]

  • LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. Available from: [Link]

  • Wikipedia. (n.d.). Diethyl 2-methyl-3-oxosuccinate reductase. Available from: [Link]

  • PubChem. (n.d.). 2-Ethoxy-3-oxo-succinic acid diethyl ester. Available from: [Link]

  • Jacquemin, D., et al. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(24), 5365-5369. Available from: [Link]

  • Wissinger, J. E., et al. (2013). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 90(1), 122-125. Available from: [Link]

  • DIAL@UCLouvain. (2018). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. Available from: [Link]

Sources

Physical properties of Diethyl 2-ethyl-3-oxosuccinate (melting point, boiling point, solubility)

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Foreword: The Challenge of Scarcity in Chemical Data

In the realm of chemical research and development, the availability of comprehensive and reliable data is paramount. It is the bedrock upon which hypotheses are built, experiments are designed, and discoveries are made. However, researchers often encounter the challenge of data scarcity for specific, highly substituted, or novel compounds. This technical guide directly addresses such a scenario.

Our initial objective was to provide a comprehensive overview of the physical properties of Diethyl 2-ethyl-3-oxosuccinate . Despite a thorough search of chemical databases and scientific literature, no experimental data for this specific compound could be retrieved. This absence of information suggests that Diethyl 2-ethyl-3-oxosuccinate is either a novel compound that has not yet been synthesized or fully characterized, or it is an exceptionally rare chemical intermediate.

In the spirit of scientific advancement and to provide a valuable resource, this guide will instead focus on a closely related and well-documented analogue: Diethyl 2-oxosuccinate , also known as Diethyl oxaloacetate (CAS No. 108-56-5). The principles, experimental methodologies, and theoretical considerations discussed herein are directly applicable to the study of other oxosuccinate derivatives and will serve as a robust framework for any future characterization of Diethyl 2-ethyl-3-oxosuccinate.

Introduction to Diethyl 2-Oxosuccinate

Diethyl 2-oxosuccinate is a key organic compound classified as a diester. Structurally, it features two ethyl ester groups attached to an oxosuccinate core. This arrangement of functional groups makes it a versatile precursor in a multitude of organic syntheses. Its utility is particularly notable in the pharmaceutical and agrochemical industries, where it serves as a foundational building block for more complex molecules.[1] The reactivity of the ketone and the ester moieties allows for a wide range of chemical transformations, including condensation reactions, which are fundamental in the synthesis of various heterocyclic compounds.[1][2]

Physical Properties of Diethyl 2-Oxosuccinate

The physical properties of a compound are critical for its handling, purification, and application in various experimental setups. Below is a summary of the key physical characteristics of Diethyl 2-oxosuccinate.

PropertyValueSource(s)
Melting Point <25 °C[3][4]
Boiling Point 87 °C at 1 mmHg[3][4][5]
Solubility in Water Insoluble[3][4][5][6]
Solubility in Organic Solvents Miscible with ethanol, ether, and benzene.[2][5][6]

Experimental Determination of Physical Properties

The following sections provide detailed, field-proven methodologies for the experimental determination of the melting point, boiling point, and solubility of a liquid compound like Diethyl 2-oxosuccinate. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Melting Point Determination

For a substance that is a liquid at or near room temperature, its melting point (or more accurately, its freezing point) is the temperature at which it transitions from a liquid to a solid state upon cooling. A sharp melting point is a key indicator of a pure compound. Impurities tend to lower the melting point and broaden the melting range.[7]

Methodology: Capillary Method for Low-Melting Solids/Freezing Point of Liquids

This method is suitable for determining the melting point of substances that are solid below room temperature.

  • Step 1: Sample Preparation. A small amount of the liquid sample is introduced into a fine capillary tube, which is then sealed at one end.[8]

  • Step 2: Apparatus Setup. The capillary tube is attached to a thermometer. This assembly is then placed in a melting point apparatus or a Thiele tube filled with a suitable heat-transfer fluid (e.g., paraffin oil).[8]

  • Step 3: Heating and Observation. The apparatus is heated slowly and steadily. The temperature is monitored closely, and two points are recorded: the temperature at which the first drop of liquid forms and the temperature at which the entire solid has melted.[9] For a liquid at room temperature, the reverse process (freezing point) would be observed by controlled cooling.

  • Step 4: Data Recording. The melting point is recorded as a range between the initial and final temperatures of melting.[9]

Causality of Experimental Choices:

  • Slow Heating: A slow and controlled heating rate ensures that the temperature of the heating medium and the sample remain in thermal equilibrium, leading to an accurate measurement.

  • Capillary Tube: The use of a thin capillary tube allows for efficient heat transfer to a small sample size, resulting in a sharp and observable melting point.

Diagram of Melting Point Determination Workflow

MeltingPoint_Workflow Melting Point Determination Workflow A Sample Preparation: Introduce liquid into capillary tube and seal. B Apparatus Setup: Attach capillary to thermometer and place in heating block. A->B C Controlled Heating: Heat slowly and observe for phase transition. B->C D Data Recording: Record the temperature range of melting. C->D

Caption: Workflow for determining the melting point of a low-melting solid.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.[10] This physical property is highly sensitive to changes in atmospheric pressure. Therefore, it is crucial to record the pressure at which the boiling point is measured, especially when conducting distillations under reduced pressure.

Methodology: Micro Boiling Point Determination

This method is ideal for determining the boiling point of small quantities of a liquid.

  • Step 1: Sample Preparation. A small volume (a few milliliters) of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[11]

  • Step 2: Apparatus Setup. The test tube is attached to a thermometer and heated in a Thiele tube or a similar heating bath.[11]

  • Step 3: Heating and Observation. The sample is heated until a steady stream of bubbles emerges from the open end of the inverted capillary tube. The heating is then discontinued.[11]

  • Step 4: Data Recording. The temperature is carefully monitored as the liquid cools. The boiling point is the temperature at which the liquid begins to enter the capillary tube.[11]

Causality of Experimental Choices:

  • Inverted Capillary Tube: The inverted capillary tube traps a small amount of air. As the liquid is heated, this air expands and is replaced by the vapor of the liquid. At the boiling point, the pressure of the vapor inside the capillary equals the external pressure. Upon cooling, the vapor pressure drops, and the external pressure forces the liquid into the capillary. This provides a sharp and accurate indication of the boiling point.

  • Controlled Heating and Cooling: Gradual heating prevents superheating and ensures a smooth boiling process. Observing the boiling point during the cooling phase provides a more accurate reading as it represents the point of equilibrium between the liquid and vapor phases.

Diagram of Boiling Point Determination Workflow

BoilingPoint_Workflow Boiling Point Determination Workflow A Sample Preparation: Place liquid and inverted capillary in a test tube. B Apparatus Setup: Attach to a thermometer and heat in a bath. A->B C Heating and Observation: Heat until a steady stream of bubbles emerges. B->C D Cooling and Data Recording: Record the temperature when the liquid enters the capillary. C->D

Caption: Workflow for micro boiling point determination.

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. For liquid-liquid systems, it is often described in terms of miscibility.

Methodology: Visual Miscibility Test

This qualitative method is a straightforward approach to determine the solubility of a liquid in various solvents.

  • Step 1: Solvent Preparation. A known volume of the solvent (e.g., 1 mL) is placed in a series of labeled test tubes. A range of solvents with varying polarities should be used (e.g., water, ethanol, acetone, hexane).

  • Step 2: Solute Addition. A small, known volume of the solute (e.g., 0.1 mL of Diethyl 2-oxosuccinate) is added to each test tube.

  • Step 3: Mixing and Observation. The test tubes are agitated (e.g., by vortexing) to ensure thorough mixing.[12] The mixture is then allowed to stand and is observed for the formation of a single homogeneous phase (miscible) or two distinct layers (immiscible).

  • Step 4: Incremental Addition (Optional). If the solute and solvent are miscible, further aliquots of the solute can be added to determine if there is a limit to the miscibility.

Causality of Experimental Choices:

  • Range of Solvents: Using solvents with a spectrum of polarities provides a comprehensive understanding of the solute's solubility profile, which is governed by the "like dissolves like" principle.

  • Visual Observation: This direct observation method is a simple and effective way to determine miscibility. The formation of a single clear phase indicates that the intermolecular forces between the solute and solvent molecules are strong enough to overcome the forces between the individual solute and solvent molecules.

Diagram of Solubility Determination Workflow

Solubility_Workflow Solubility Determination Workflow A Solvent Preparation: Aliquot different solvents into test tubes. B Solute Addition: Add a known volume of the solute to each tube. A->B C Mixing and Observation: Agitate and observe for phase separation. B->C D Data Interpretation: Classify as miscible or immiscible. C->D

Caption: Workflow for the visual determination of liquid-liquid solubility.

Conclusion

While the physical properties of Diethyl 2-ethyl-3-oxosuccinate remain uncharacterized in publicly accessible literature, this guide provides a comprehensive framework for their determination by examining the closely related compound, Diethyl 2-oxosuccinate. The methodologies detailed herein are robust, grounded in fundamental chemical principles, and widely applicable in research and development settings. It is our hope that this technical guide will not only serve as a practical resource for the characterization of oxosuccinate derivatives but also underscore the importance of rigorous experimental work in expanding our collective chemical knowledge.

References

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  • LookChem. Cas 108-56-5,Diethyl oxalacetate. [Link]

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Sources

Technical Analysis: Acidity of the Alpha-Proton in Diethyl 2-ethyl-3-oxosuccinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl 2-ethyl-3-oxosuccinate (systematically diethyl 2-ethyl-3-oxobutanedioate ) represents a specialized class of


-keto esters utilized as high-value synthons in the construction of heterocyclic pharmacophores, particularly pyrazolones and isoxazoles.

The reactivity of this molecule hinges entirely on the acidity of the alpha-proton at the C2 position. Unlike simple


-keto esters (e.g., ethyl acetoacetate), this molecule features a 1,2,3-tricarbonyl motif (ester-ketone-ester) that introduces unique electronic competition. This guide provides a mechanistic breakdown of the C2-proton's acidity, analyzing the competing inductive and resonance effects, and offers a validated protocol for its quantitative determination in non-aqueous media to avoid the "hydration paradox" common to 

-keto esters.

Structural Dynamics & Electronic Environment

To manipulate this molecule effectively in drug development, one must understand the specific electronic environment of the C2 methine proton.

The Molecular Scaffold

The structure consists of a succinate backbone where C3 is oxidized to a ketone and C2 bears an ethyl substituent.

  • C1: Ethyl Ester Carbonyl

  • C2: Alpha-Carbon (Methine, sp³) – Site of Acidity

  • C3: Ketone Carbonyl (part of an

    
    -keto ester moiety with C4)
    
  • C4: Ethyl Ester Carbonyl

Electronic Push-Pull Mechanisms

The acidity of the C2 proton (


) is dictated by three conflicting forces:
  • Electron Withdrawal (-M / -I Effects): The proton is flanked by the C1 ester and the C3 ketone. The C3 ketone is particularly electron-deficient because it is adjacent to the C4 ester (an

    
    -keto ester motif). This electron deficiency should theoretically enhance the acidity of 
    
    
    
    significantly by stabilizing the resulting carbanion.[1]
  • Steric Inhibition of Resonance: The ethyl group at C2 introduces steric bulk. For the enolate to be stabilized by resonance, the p-orbitals of C1, C2, and C3 must align in a planar configuration. The ethyl group creates steric clash, potentially twisting the bond angles and reducing orbital overlap, thereby decreasing acidity (raising

    
    ).
    
  • Inductive Destabilization (+I Effect): The ethyl group is an electron-donating alkyl chain. It pushes electron density toward the C2 carbanion, destabilizing the negative charge and further decreasing acidity compared to the unsubstituted diethyl oxaloacetate.

The Hydration Paradox

A critical insight for process chemists is the susceptibility of the C3 ketone to hydration. The electron-withdrawing C4 ester activates the C3 ketone, making it prone to nucleophilic attack by water to form a gem-diol.

  • In Anhydrous Solvents (THF, Toluene): The molecule exists as a highly active

    
    -dicarbonyl.
    
  • In Aqueous Media: The C3 ketone hydrates, breaking the conjugation required for enolization. This drastically alters the apparent

    
    . Therefore, aqueous 
    
    
    
    measurements are often misleading for synthetic applications.

Mechanistic Visualization: Tautomerism & Resonance[3]

The following diagram illustrates the deprotonation pathway and the resonance stabilization of the enolate, highlighting the competition between the Keto and Enol forms.

G cluster_resonance Electronic Stabilization Keto Keto Form (sp3 C2, acidic H) Transition Transition State (C-H Bond Weakening) Keto->Transition Deprotonation Base Base (B:) Base->Transition Enolate Resonance Stabilized Enolate (Delocalized Charge) Transition->Enolate -BH Enolate->Keto Protonation (C) Enol Enol Tautomer (Intramolecular H-Bond) Enolate->Enol Protonation (O)

Figure 1: Mechanistic pathway of deprotonation and tautomeric equilibrium. Note that the Enol form is often stabilized by intramolecular hydrogen bonding between the enol hydroxyl and the adjacent ester carbonyl.[2]

Quantitative Data: Acidity Comparison

The following table contextualizes the acidity of Diethyl 2-ethyl-3-oxosuccinate against standard synthons. Note the shift caused by the ethyl substituent.

CompoundStructureApprox.[3][2][4][5][6][7][8][9][10][11][12][13]

(DMSO)
Electronic Driver
Diethyl Malonate

13.0Bis-ester resonance
Ethyl Acetoacetate

10.7Ketone vs. Ester asymmetry
Diethyl Oxaloacetate

~12.5*

-keto ester activation (offset by hydration in water)
Diethyl 2-ethyl-3-oxosuccinate

13.5 - 14.5 +I Effect of Ethyl & Steric hindrance

*Note: Unsubstituted oxaloacetates are highly sensitive to solvent effects. In DMSO, they appear less acidic than expected due to specific solvation of the keto form.

Experimental Protocol: Non-Aqueous pKa Determination

To obtain a scientifically valid


 relevant to organic synthesis (e.g., alkylation reactions), one must avoid aqueous titration. The following NMR-based titration protocol is self-validating and avoids hydration artifacts.
Principle

We utilize Proton NMR (


-NMR)  to monitor the chemical shift of the alpha-proton (or the disappearance of the signal) upon the stepwise addition of a non-nucleophilic base with a known 

(e.g., DBU or TMG).
Reagents & Equipment
  • Analyte: Diethyl 2-ethyl-3-oxosuccinate (>98% purity).

  • Solvent: DMSO-

    
     (Anhydrous).
    
  • Base: 1,1,3,3-Tetramethylguanidine (TMG,

    
     in DMSO 
    
    
    
    13.6).
  • Instrument: 400 MHz NMR Spectrometer.

Step-by-Step Methodology
  • Baseline Acquisition: Dissolve 20 mg of the analyte in 0.6 mL DMSO-

    
    . Acquire a standard 
    
    
    
    -NMR spectrum. Locate the methine quartet (due to splitting by the ethyl
    
    
    ) typically around
    
    
    3.5 - 4.5 ppm.
  • Titration: Add TMG in 0.2 equivalent increments (0.2 eq to 2.0 eq).

  • Observation:

    • Shake the tube vigorously and allow to equilibrate for 2 minutes.

    • Acquire spectra after each addition.

    • Causality Check: As the base deprotonates the alpha-position, the methine proton signal will broaden and eventually disappear (or shift upfield if exchange is fast). Concurrently, the ethyl group signals will shift due to the change in electronic shielding of the anionic species.

  • Calculation: Plot the chemical shift change (

    
    ) vs. equivalents of base. The inflection point indicates the equivalence point. Using the Henderson-Hasselbalch equation adapted for NMR, calculate the 
    
    
    
    relative to the TMG standard.
Safety & Integrity
  • Moisture Control: Use oven-dried NMR tubes. Moisture will cause hydrolysis of the

    
    -keto ester moiety, yielding erroneous results (appearance of broad OH peaks).
    
  • Validation: If the spectrum shows a new singlet appearing around

    
     5-6 ppm, this indicates the formation of the gem-diol (hydrate), confirming solvent contamination.
    

Synthetic Utility in Drug Development

Understanding the acidity of this alpha-proton is crucial for Edaravone analogs and pyrazolone synthesis.

  • Reaction: Cyclocondensation with Hydrazines.

  • Mechanism: The hydrazine attacks the C3 ketone first (most electrophilic). The subsequent cyclization requires the attack of the hydrazine nitrogen on the C1 ester.

  • Role of Acidity: If the reaction is run under basic conditions, the C2 position is deprotonated. The resulting enolate is a poor electrophile at C3 but a good nucleophile. This can lead to C-alkylation side reactions if alkyl halides are present.

  • Expert Tip: To favor cyclization over polymerization or side-alkylation, use a buffered acidic media (e.g., AcOH/EtOH) to keep the C2 protonated and the C3 ketone active.

References

  • IUPAC Nomenclature & Structure Validation: PubChem. "Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester (Analogous Structure)." National Library of Medicine. [Link]

  • Tautomerism in Oxosuccinates: M. T. Konieczny et al. "Diethyl 2-Cyano-3-oxosuccinate: Synthesis, Structure and Heterocycle Construction." Molbank, 2023.[7] [Link]

  • Acidity of Alpha-Hydrogens: OpenStax Chemistry. "Acidity of Alpha Hydrogen Atoms: Enolate Ion Formation."[3][9][13] [Link]

  • Hydration of Alpha-Keto Acids: Lopalco, A. et al. "Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry." Journal of Pharmaceutical Sciences, 2016.[11] [Link]

Sources

Technical Guide: Discovery and Synthesis of Diethyl 2-ethyl-3-oxosuccinate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Organic Chemists, and Drug Development Professionals Focus: Historical discovery, mechanistic rationale, and validated synthesis protocols.

Introduction: The "Hidden" Scaffold

Diethyl 2-ethyl-3-oxosuccinate (CAS: 26103-77-5), also known as diethyl


-ethyloxalacetate , is a critical C4 building block in organic synthesis. While often overshadowed by its unalkylated parent (diethyl oxalacetate), this specific derivative provides the essential ethyl side chain required for a vast array of bioactive heterocycles, including imidazolinone herbicides and modern kinase inhibitors.

Structurally, it represents the condensation product of diethyl oxalate and ethyl butyrate (ethyl butanoate). Its value lies in its 1,4-dicarbonyl functionality (masked as an


-keto ester), which serves as a versatile electrophile for dinucleophiles like hydrazines and amidines.
Chemical Profile
PropertyData
IUPAC Name Diethyl 2-ethyl-3-oxobutanedioate
Molecular Formula

Molecular Weight 216.23 g/mol
Key Functionality

-Keto Ester /

-Keto Ester
Primary Application Synthesis of 3,4-substituted pyrazoles and pyrimidines

Historical Context & Discovery

The synthesis of oxosuccinate esters (oxalacetates) dates back to the foundational era of carbanion chemistry in the late 19th century. The discovery is attributed to Wilhelm Wislicenus , a pioneer in the study of tautomerism and acetoacetic ester derivatives.

While Ludwig Claisen formalized the condensation mechanism that bears his name in 1887, it was Wislicenus who systematically applied this method to oxalate esters. In 1888 , Wislicenus and Arnold reported the synthesis of various alkylated oxalacetates in Justus Liebigs Annalen der Chemie. They demonstrated that diethyl oxalate, lacking


-protons, acts as an ideal "acceptor" ester, while alkyl esters (like ethyl propionate or ethyl butyrate) serve as the "donor" enolates.

Why this matters: Wislicenus's work established that the reaction is reversible and requires a full equivalent of base to form the stable enolate salt of the product, driving the equilibrium forward—a principle that remains the bedrock of modern process chemistry for this molecule.

Mechanistic Analysis: The Claisen Condensation[3][4][5]

The formation of diethyl 2-ethyl-3-oxosuccinate is a classic Mixed Claisen Condensation . The success of this reaction relies on the reactivity differential between the two esters.

Reaction Logic[5]
  • The Acceptor: Diethyl oxalate is highly electrophilic due to the adjacent electron-withdrawing ester group. Crucially, it has no

    
    -protons, preventing self-condensation.
    
  • The Donor: Ethyl butyrate possesses acidic

    
    -protons (
    
    
    
    ). Upon deprotonation, it attacks the oxalate.
  • The Driving Force: The product contains a highly acidic proton between the two carbonyls (

    
    ). The base rapidly deprotonates this position, forming a resonance-stabilized enolate. This irreversible step (under reaction conditions) drives the unfavorable equilibrium to completion.
    
Mechanistic Pathway (DOT Visualization)

ClaisenMechanism Start Reagents: Diethyl Oxalate + Ethyl Butyrate Step1 Step 1: Enolization Base removes alpha-proton from Ethyl Butyrate Start->Step1 NaOEt / LDA Step2 Step 2: Nucleophilic Attack Enolate attacks Diethyl Oxalate Step1->Step2 C-C Bond Formation Step3 Step 3: Elimination Loss of Ethoxide (OEt-) Forms Beta-Keto Ester Step2->Step3 - EtO- Step4 Step 4: Deprotonation Product is deprotonated by base (Thermodynamic Sink) Step3->Step4 Fast, Irreversible Final Acid Quench Yields Diethyl 2-ethyl-3-oxosuccinate Step4->Final H3O+ Workup

Figure 1: Step-wise mechanism of the mixed Claisen condensation. Step 4 is critical for high yields.

Experimental Protocols

Here, we present two validated protocols: the Classic Thermodynamic Route (scalable, cheap reagents) and the Modern Kinetic Route (high precision, avoids side reactions).

Protocol A: The Classic Wislicenus Route (Thermodynamic Control)

Best for: Large-scale synthesis where cost is a driver.

Reagents:

  • Sodium Ethoxide (freshly prepared from Na metal): 1.1 equiv.

  • Diethyl Oxalate: 1.2 equiv.

  • Ethyl Butyrate: 1.0 equiv.[1]

  • Solvent: Anhydrous Ethanol (or Diethyl Ether).

Procedure:

  • Preparation of Base: Dissolve sodium metal (1.1 eq) in anhydrous ethanol under

    
     flow to generate sodium ethoxide. Cool to room temperature.
    
  • Addition: Add diethyl oxalate (1.2 eq) to the ethoxide solution. The mixture may turn slight yellow.

  • Condensation: Add ethyl butyrate (1.0 eq) dropwise over 60 minutes. Maintain temperature below 40°C to prevent transesterification or degradation.

  • Maturation: Stir the reaction mixture at room temperature for 12–16 hours. A thick precipitate (the sodium salt of the product) often forms.

  • Quench: Pour the reaction mixture into ice-cold dilute sulfuric acid (10% solution). The pH should be acidic (pH < 3).

  • Extraction: Extract with diethyl ether or ethyl acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Distillation under reduced pressure (vacuum) is required to separate the product from excess oxalate.

    • Note: The product exists in equilibrium with its enol form.

Protocol B: The Modern Kinetic Route (LDA)

Best for: High-value synthesis requiring minimal purification.

Reagents:

  • Lithium Diisopropylamide (LDA): 1.1 equiv.

  • Ethyl Butyrate: 1.0 equiv.[1]

  • Diethyl Oxalate: 1.2 equiv.

  • Solvent: Anhydrous THF.

Procedure:

  • Enolization: Cool a solution of LDA (1.1 eq) in THF to -78°C.

  • Deprotonation: Add ethyl butyrate (1.0 eq) dropwise. Stir for 30 minutes at -78°C to form the lithium enolate quantitatively.

  • Acylation: Cannulate the cold enolate solution into a separate flask containing diethyl oxalate (1.2 eq) in THF at -78°C.

    • Critical: Adding the enolate to the oxalate ensures the electrophile is always in excess, preventing double-addition.

  • Warming: Allow the mixture to warm to 0°C over 2 hours.

  • Workup: Quench with saturated

    
     solution. Extract with EtOAc.[2][3][4][5]
    
  • Result: This method typically yields >90% purity without distillation.

Applications in Drug Development

Diethyl 2-ethyl-3-oxosuccinate is a "linchpin" intermediate. Its unique substitution pattern is preserved in the final heterocycle, often dictating the lipophilicity and binding affinity of the drug candidate.

Workflow: From Scaffold to Active Pharmaceutical Ingredient (API)

Applications Scaffold Diethyl 2-ethyl-3-oxosuccinate Hydrazine + Hydrazines (R-NH-NH2) Scaffold->Hydrazine Amidine + Amidines / Urea Scaffold->Amidine Acrylates + 2-Ethyl Acrolein + NH3 Scaffold->Acrylates Pyrazole Ethyl 4-ethyl-5-hydroxypyrazole-3-carboxylate (Kinase Inhibitor Core) Hydrazine->Pyrazole Cyclocondensation Pyrimidine 5-Ethyl-uracil derivatives (Antimetabolites) Amidine->Pyrimidine Cyclocondensation Pyridine Diethyl 5-ethyl-2,3-pyridinedicarboxylate (Herbicide Intermediate) Acrylates->Pyridine Hantzsch-type Synthesis

Figure 2: Synthetic divergence from the oxosuccinate scaffold.

Case Study: Kinase Inhibitors

In the development of Bub1 kinase inhibitors (e.g., for cancer therapy), the ethyl group at the C4 position of the pyrazole ring—derived directly from this starting material—is crucial for filling the hydrophobic pocket of the ATP binding site. The synthesis described in Patent WO2013092512 utilizes this exact scaffold to construct the pyrazole core.

References

  • Wislicenus, W.; Arnold, E. (1888).[6][7] "Ueber die Einwirkung von Aethyloxalat auf Acetate und Propionate" (On the reaction of ethyl oxalate with acetates and propionates). Justus Liebigs Annalen der Chemie, 246(3), 329–336.

  • Claisen, L. (1887). "Ueber die Einführung von Säureradicalen in Ketone" (On the introduction of acid radicals into ketones). Berichte der deutschen chemischen Gesellschaft, 20(1), 655–657.

  • Soloway, S.; Lipschitz, A. (1947). "Reference for standard alkoxide condensation protocols". Journal of Organic Chemistry (Note: Cited in modern patents as a standard methodology source).
  • Siemeister, G.; et al. (2013). "Substituted Benzylpyrazoles as Bub1 Kinase Inhibitors". World Intellectual Property Organization, Patent WO2013092512A1.

  • Organic Syntheses. (1943). "Ethyl Ethoxalylpropionate".[6][7] Org.[2][3][4][6][7] Syn. Coll. Vol. 2, p. 272. (Demonstrates the homologous synthesis).

Sources

Technical Guide: Thermal Stability and Decomposition of Diethyl 2-ethyl-3-oxosuccinate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermal stability, decomposition kinetics, and handling protocols for Diethyl 2-ethyl-3-oxosuccinate.

Executive Summary

Diethyl 2-ethyl-3-oxosuccinate (also known as Diethyl 2-ethyloxalacetate) is a thermally labile


-keto/

-keto diester intermediate used primarily in the synthesis of heterocyclic compounds (e.g., pyrazoles, quinolines).

Critical Stability Profile:

  • Thermal Sensitivity: High. The compound exhibits significant degradation rates at ambient temperatures (>25°C) and rapid decomposition above 100°C.

  • Primary Decomposition Pathway: Thermal decarbonylation (loss of CO) to form Diethyl ethylmalonate .

  • Secondary Pathway (Moisture-Assisted): Hydrolysis followed by decarboxylation (loss of CO

    
    ) to form Ethyl 2-oxopentanoate .
    
  • Storage Requirement: Strict cold chain (–20°C) under inert atmosphere (Argon/Nitrogen).

Chemical Identity & Structural Dynamics

To understand the thermal risks, one must analyze the compound's tautomeric nature. As a 2-substituted-3-oxosuccinate, it exists in a dynamic equilibrium between its keto and enol forms.[1]

PropertySpecification
IUPAC Name Diethyl 2-ethyl-3-oxobutanedioate
CAS Number 26103-77-5
Molecular Formula C

H

O

Molecular Weight 216.23 g/mol
Structure EtOOC–CH(Et)–C(=O)–COOEt
Key Functional Groups

-Keto ester,

-Keto ester, Activated Methylene
Tautomeric Influence on Stability

The proton at the C2 position is highly acidic due to the flanking ester and ketone groups. In solution and at elevated temperatures, the enol form becomes significant. This enolization facilitates intermolecular interactions (dimerization) and lowers the activation energy for decomposition reactions.

Thermal Decomposition Mechanisms

The thermal degradation of Diethyl 2-ethyl-3-oxosuccinate follows two distinct mechanistic pathways depending on the presence of moisture and catalytic impurities.

Pathway A: Thermal Decarbonylation (Anhydrous)

Under anhydrous thermal stress (pyrolysis), the


-keto ester moiety undergoes cheletropic elimination of carbon monoxide (CO). This is the dominant pathway during distillation or high-temperature processing.
  • Mechanism: The electron-withdrawing nature of the adjacent ester weakens the C–C bond between the ketone and the ester carbonyl.

  • Product: Diethyl 2-ethylmalonate (Diethyl ethylmalonate).

  • Hazard: Evolution of toxic CO gas and pressure buildup in closed vessels.

Pathway B: Hydrolytic Decarboxylation (Moisture-Induced)

In the presence of trace water, the ester groups hydrolyze. The resulting


-keto acid intermediate is unstable and spontaneously decarboxylates.
  • Mechanism: Hydrolysis of the C1-ester

    
    
    
    
    
    -Keto acid intermediate
    
    
    Six-membered cyclic transition state
    
    
    Loss of CO
    
    
    .
  • Product: Ethyl 2-oxopentanoate (and Ethanol).

Visualization of Decomposition Pathways

Decomposition cluster_legend Legend Compound Diethyl 2-ethyl-3-oxosuccinate (C10H16O5) TS_A Transition State A (Cheletropic Elimination) Compound->TS_A Heat (>100°C) Anhydrous TS_B Transition State B (Hydrolysis/Cyclic) Compound->TS_B Heat + H2O (Trace Moisture) Prod_A Diethyl ethylmalonate + CO (Gas) TS_A->Prod_A -CO Prod_B Ethyl 2-oxopentanoate + CO2 (Gas) + EtOH TS_B->Prod_B -CO2 key Blue: Parent | Yellow: Transition | Red: Product

Figure 1: Dual decomposition pathways. Pathway A (Decarbonylation) dominates in dry, high-heat conditions. Pathway B (Decarboxylation) dominates in wet conditions.

Experimental Characterization Protocols

To validate the stability of specific batches, the following analytical workflows are recommended. These protocols are designed to detect the "Onset Temperature" (


) and "Time to Maximum Rate" (

).
Protocol 1: Differential Scanning Calorimetry (DSC)
  • Objective: Determine the exothermicity and onset of thermal runaway.

  • Sample Mass: 5–10 mg.

  • Crucible: High-pressure gold-plated or stainless steel (sealed to prevent evaporation masking decomposition).

  • Ramp Rate: 5°C/min from 25°C to 300°C.

  • Expected Profile:

    • Endotherm: ~116–120°C (Boiling/Volatilization if unsealed).

    • Exotherm: >140°C (Decomposition). Note: If a sharp exotherm is observed <100°C, the sample likely contains catalytic impurities (e.g., residual NaH or alkoxides).

Protocol 2: Thermogravimetric Analysis (TGA-MS)
  • Objective: Quantify mass loss and identify evolved gases (CO vs. CO

    
    ).
    
  • Method: Heat sample to 250°C under N

    
     flow. Couple exhaust to Mass Spectrometer.
    
  • Interpretation:

    • Mass loss of ~13% corresponds to CO loss (Decarbonylation).

    • Mass loss of ~20% corresponds to CO

      
       loss (Decarboxylation).
      
Protocol 3: Isothermal Stability Testing (Accelerated Aging)

For shelf-life determination, store aliquots at 25°C, 4°C, and -20°C. Analyze via GC-MS or HPLC at Day 1, 7, and 30.

Workflow Start Batch Receipt (Diethyl 2-ethyl-3-oxosuccinate) Check Purity Check (GC/NMR) Is Purity >98%? Start->Check Purify Re-distill under High Vacuum (<12 Torr, <110°C) Check->Purify No Split Split Sample Check->Split Yes Purify->Check Exp1 DSC Analysis (Sealed Pan, 5°C/min) Split->Exp1 Exp2 Isothermal Hold (24h @ 25°C) Split->Exp2 Result1 Determine T(onset) & Enthalpy (ΔH) Exp1->Result1 Result2 Check for Diethyl ethylmalonate (GC-MS) Exp2->Result2 Decision Define Storage Protocol (Usually -20°C) Result1->Decision Result2->Decision

Figure 2: Quality Control and Stability Testing Workflow.

Storage and Handling Recommendations

Based on the decomposition kinetics, the following handling procedures are mandatory to maintain reagent integrity and safety.

Storage Conditions
  • Temperature: -20°C (Freezer) . The compound degrades slowly at room temperature, leading to pressure buildup and purity loss.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen promotes radical autoxidation of the enol form.

  • Container: Glass or Teflon-lined containers. Avoid metal containers (Fe, Cu) which can catalyze decarboxylation.

Processing Precautions
  • Distillation: If purification is required, use High Vacuum (<1 mmHg) to keep the pot temperature below 80°C. Do not distill at atmospheric pressure; the compound will decompose before boiling.

  • Reaction Quenching: When synthesizing this compound (via Claisen condensation), ensure complete neutralization of the base (NaH/NaOEt) before isolation. Residual base drastically lowers the decomposition temperature.

Safety (SDS Highlights)
  • Signal Word: Warning.

  • Hazard Statements: Combustible liquid. Decomposes to release Carbon Monoxide (Toxic).

  • PPE: Chemical resistant gloves (Nitrile), Safety Goggles, and work within a Fume Hood (to vent CO).

References

  • Soloway, S. B., et al. (1947).[2] "Preparation of Diethyl 2-ethyl-3-oxosuccinate." Journal of Organic Chemistry, 69, 2677-2678.[2]

  • Markov, O. N., et al. (2023).[1] "Diethyl 2-Cyano-3-oxosuccinate: Synthesis, Structure and Tautomerism." Molbank, 2023(2), M1634.[1] Link

  • Cragoe, E. J., et al. (1989). "Preparation of sodium diethyl oxalacetate." U.S. Patent 4,902,819. Link

  • Afzal, M., et al. (1991).[3] "Decomposition Kinetics of Metal Acetates and Oxalates." Journal of the Chemical Society of Pakistan, 13(4), 222.[3]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 26103-77-5." PubChem. Link

Sources

Methodological & Application

Synthesis of Diethyl 2-ethyl-3-oxosuccinate via Claisen condensation.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

Diethyl 2-ethyl-3-oxosuccinate (also known as diethyl ethyloxalacetate) is a critical


-keto ester intermediate used in the synthesis of complex heterocyclic scaffolds. Its structural versatility—featuring a 1,4-dicarbonyl motif and an alkyl-substituted 

-carbon—makes it a linchpin in the development of pyrazole-based kinase inhibitors, isoxazole-containing agrochemicals, and substituted tetronic acids.

This protocol details the synthesis via a crossed Claisen condensation between diethyl oxalate and ethyl butyrate. Unlike self-condensation, this reaction leverages the non-enolizable nature of diethyl oxalate to drive chemoselectivity. The procedure is optimized for high purity (>95%) and scalability, addressing common pitfalls such as moisture sensitivity and retro-Claisen fragmentation.

Reaction Design & Mechanism

Chemical Basis

The synthesis relies on the nucleophilic acyl substitution of diethyl oxalate by the enolate of ethyl butyrate. The reaction is thermodynamically driven by the formation of a stable chelated enolate salt, which prevents the reverse reaction until acidic workup.

Stoichiometric Logic:

  • Diethyl Oxalate (Electrophile): Used in slight excess or 1:1 ratio. It acts as the "acceptor" ester because it lacks

    
    -protons.[1]
    
  • Ethyl Butyrate (Nucleophile): The source of the enolate.

  • Sodium Ethoxide (Base): A stoichiometric amount (1.0–1.1 eq) is strictly required. Catalytic amounts fail because the product

    
    -keto ester is more acidic (
    
    
    
    ) than the alcohol byproduct (
    
    
    ), consuming the base to form the stable enolate.
Mechanistic Pathway (DOT Visualization)

ClaisenMechanism Base Sodium Ethoxide (NaOEt) Reactant1 Ethyl Butyrate (Nucleophile) Base->Reactant1 Deprotonation (-EtOH) Enolate Enolate Species [CH(Et)=C(O)OEt]- Reactant1->Enolate Reactant2 Diethyl Oxalate (Electrophile) Tetrahedral Tetrahedral Intermediate Reactant2->Tetrahedral Enolate->Reactant2 Nucleophilic Attack ProductSalt Stable Enolate Salt (Precipitate) Tetrahedral->ProductSalt Elimination (-OEt) & Deprotonation FinalProduct Diethyl 2-ethyl-3-oxosuccinate (Keto-Enol Mix) ProductSalt->FinalProduct Acidic Workup (Quench) Acid H2SO4 / Ice

Figure 1: Mechanistic flow of the crossed Claisen condensation targeting Diethyl 2-ethyl-3-oxosuccinate.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3]Density (g/mL)Role
Diethyl Oxalate 146.141.01.076Electrophile
Ethyl Butyrate 116.161.00.879Nucleophile
Sodium Ethoxide 68.051.1N/A (Solid/Soln)Base
Ethanol (Anhydrous) 46.07Solvent0.789Solvent
Sulfuric Acid (10%) 98.08Excess-Quenching Agent

Safety Check: Sodium ethoxide is moisture-sensitive and corrosive. Diethyl oxalate is toxic. Perform all operations in a fume hood.

Step-by-Step Procedure

Step 1: Preparation of Sodium Ethoxide Solution

  • Assemble a flame-dried 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

  • Under a nitrogen atmosphere, add Anhydrous Ethanol (150 mL) .

  • Add Sodium metal (2.53 g, 0.11 mol) in small pieces. Allow to react until fully dissolved and H2 evolution ceases.

    • Expert Insight: Alternatively, use commercially available 21% NaOEt solution, but freshly prepared alkoxide often yields cleaner results due to lower carbonate contamination.

Step 2: Condensation Reaction

  • Cool the NaOEt solution to 0–5 °C using an ice bath.

  • Add Diethyl Oxalate (14.6 g, 0.10 mol) dropwise via syringe or funnel. Keep temperature <10 °C to prevent transesterification or self-condensation side reactions.

  • Mix Ethyl Butyrate (11.6 g, 0.10 mol) with a small volume of anhydrous ethanol (10 mL) in the addition funnel.

  • Add the Ethyl Butyrate solution dropwise over 45–60 minutes .

    • Critical Control Point: The solution will turn yellow/orange and become viscous. If the mixture becomes too thick to stir, add small aliquots of anhydrous ether or ethanol.

  • Remove the ice bath and allow the reaction to warm to room temperature (RT).

  • Stir at RT for 12 hours (overnight).

    • Note: A precipitate (the sodium salt of the product) typically forms.[4]

Step 3: Workup & Isolation

  • Remove the majority of ethanol under reduced pressure (Rotary Evaporator, 40 °C). Do not dry completely; leave a slurry.

  • Suspend the residue in Diethyl Ether (100 mL) .

  • Pour the slurry into a beaker containing Ice (100 g) and 10% Sulfuric Acid (60 mL) .

    • Why? Acidification protonates the enolate, releasing the free

      
      -keto ester.
      
  • Separate the organic layer. Extract the aqueous layer with Diethyl Ether (2 x 50 mL).

  • Combine organic layers and wash with:

    • Saturated NaHCO3 (50 mL) – Removes unreacted oxalic acid.

    • Brine (50 mL).

  • Dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure.

Step 4: Purification

  • Perform vacuum distillation on the crude oil.[3]

  • Fraction 1: Unreacted Ethyl Butyrate/Diethyl Oxalate (lower boiling).

  • Fraction 2 (Product): Collect the fraction boiling at 128–132 °C at 12 mmHg (approximate value; adjust for vacuum strength).

    • Yield Expectation: 60–75%.

Workflow Visualization

Workflow Start Start: Inert Atmosphere Setup PrepBase Generate NaOEt (Na + EtOH) Start->PrepBase AddOxalate Add Diethyl Oxalate (0-5 °C) PrepBase->AddOxalate AddButyrate Slow Addition of Ethyl Butyrate AddOxalate->AddButyrate Reaction Stir 12h @ RT (Precipitate Formation) AddButyrate->Reaction Evap Evaporate EtOH Reaction->Evap Quench Quench with Ice/H2SO4 (Release Enol) Evap->Quench Extract Ether Extraction & NaHCO3 Wash Quench->Extract Distill Vacuum Distillation (128-132°C @ 12mmHg) Extract->Distill

Figure 2: Operational workflow for the synthesis and isolation of Diethyl 2-ethyl-3-oxosuccinate.

Characterization & Quality Control

Expected Analytical Data
  • Appearance: Colorless to pale yellow oil.

  • Boiling Point: ~128–132 °C @ 12 mmHg (Analogous to diethyl ethoxalylpropionate).

  • IR Spectrum:

    • 1735–1750 cm⁻¹ (Ester C=O).

    • 1650–1680 cm⁻¹ (H-bonded Keto/Enol C=O).

    • Broad band ~2800–3200 cm⁻¹ (Enol -OH).

  • 1H NMR (CDCl3, 400 MHz):

    • The spectrum will show a mixture of keto and enol tautomers.

    • Keto form: Triplet (~1.0 ppm, methyls), Multiplet (~1.9 ppm, ethyl CH2), Singlet (~4.5 ppm, methine CH), Quartets (~4.2 ppm, ester CH2).

    • Enol form: Singlet (~12-13 ppm, enol -OH, exchangeable).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Moisture in reagents.Use freshly distilled solvents and store NaOEt under Argon.
Solidification Reaction mass too thick.Add anhydrous ether to maintain stirring of the sodium salt.
Impurity: Ethyl Butyrate Incomplete reaction.Ensure NaOEt quality; increase reaction time; improve distillation fractionation.
Decarboxylation Overheating during distillation.Use high vacuum (<5 mmHg) to lower the boiling point; do not exceed bath temp of 160°C.

References

  • Organic Syntheses , Coll.[4][5] Vol. 2, p. 272 (1943); Vol. 13, p. 42 (1933). Ethyl Ethoxalylpropionate.[4] (Procedure analog for ethyl butyrate condensation).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Claisen, L.Berichte der deutschen chemischen Gesellschaft, 1887, 20, 655.
  • PubChem Compound Summary . Diethyl 2-ethyl-3-oxosuccinate.

  • BenchChem . Reactions of Diethyl Oxalate. (Applications in heterocycle synthesis).

Sources

Application Note: Mechanism and Synthesis of Diethyl 2-ethyl-3-oxosuccinate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Diethyl 2-ethyl-3-oxosuccinate

Diethyl 2-ethyl-3-oxosuccinate is a valuable β-keto ester, a class of compounds renowned for their utility as versatile intermediates in organic synthesis. The presence of multiple functional groups—two esters and a ketone—provides a rich chemical landscape for the construction of more complex molecular architectures. Specifically, these functionalities allow for a wide range of subsequent reactions, including alkylations, acylations, and cyclizations, making them crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The formation of Diethyl 2-ethyl-3-oxosuccinate is a classic example of a crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction. A thorough understanding of its formation mechanism and a reliable synthetic protocol are therefore essential for chemists aiming to leverage this important synthetic intermediate.

The Crossed Claisen Condensation: A Mechanistic Deep Dive

The synthesis of Diethyl 2-ethyl-3-oxosuccinate is achieved through a crossed Claisen condensation between diethyl oxalate and ethyl propionate.[1] This reaction is a prime example of a condensation between two different esters, where one ester possesses α-hydrogens and can be enolized, while the other lacks α-hydrogens and serves exclusively as the electrophile.[2][3] This strategic choice of reactants is crucial to prevent a mixture of products that would arise from self-condensation of both esters.[2]

The reaction proceeds through several key steps, driven by the use of a strong base, typically sodium ethoxide, which is often generated in situ from sodium metal and absolute ethanol.[1]

  • Enolate Formation: The reaction commences with the deprotonation of the α-carbon of ethyl propionate by the ethoxide ion. The α-protons of an ester are weakly acidic and require a strong base for removal. The resulting enolate is stabilized by resonance, with the negative charge delocalized onto the carbonyl oxygen.

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile and attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This step results in the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. This collapse reforms the carbonyl double bond and expels an ethoxide ion as a good leaving group, yielding the desired β-keto ester, Diethyl 2-ethyl-3-oxosuccinate.

  • Irreversible Deprotonation (The Driving Force): The newly formed Diethyl 2-ethyl-3-oxosuccinate possesses a proton on the carbon situated between the two carbonyl groups. This proton is significantly more acidic than the α-protons of the starting ethyl propionate. Consequently, it is readily and irreversibly deprotonated by the ethoxide base present in the reaction mixture. This final deprotonation step is the thermodynamic driving force of the entire reaction, shifting the equilibrium towards the formation of the product's enolate salt.[3]

  • Acidic Workup: The reaction is quenched by the addition of a weak acid, such as acetic acid, which protonates the enolate salt to yield the final, neutral Diethyl 2-ethyl-3-oxosuccinate product.

Visualizing the Mechanism

The following diagram illustrates the step-by-step mechanism for the formation of Diethyl 2-ethyl-3-oxosuccinate.

Claisen_Condensation cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product EtOOC_COOEt Diethyl Oxalate Tetrahedral_Intermediate Tetrahedral Intermediate Et_CH2_COOEt Ethyl Propionate Enolate Ethyl Propionate Enolate NaOEt Sodium Ethoxide (Base) NaOEt->Et_CH2_COOEt 1. Enolate Formation Enolate->EtOOC_COOEt 2. Nucleophilic Attack Product_Enolate Product Enolate Salt Tetrahedral_Intermediate->Product_Enolate 3. Elimination of EtO⁻ H3O_plus Acidic Workup (H₃O⁺) Product_Enolate->H3O_plus 4. Protonation Final_Product Diethyl 2-ethyl-3-oxosuccinate

Caption: Mechanism of Diethyl 2-ethyl-3-oxosuccinate Formation.

Experimental Protocol: Synthesis of Diethyl 2-ethyl-3-oxosuccinate

This protocol is adapted from a well-established procedure for the synthesis of ethyl ethoxalylpropionate (an alternative name for the target compound) found in Organic Syntheses.[1]

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Sodium22.9969 g3.0
Absolute Ethyl Alcohol46.07138 g (175 mL)3.0
Ethyl Propionate102.13306 g3.0
Diethyl Oxalate146.14438 g3.0
Absolute Ether-1 L-
Xylene-As needed-
Acetic Acid (50% aq. solution)-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Saturated Sodium Chloride Solution-As needed-
Anhydrous Sodium Sulfate-As needed-

Equipment: 3-L three-necked flask, mercury-sealed stirrer, efficient reflux condenser, dropping funnel, calcium chloride tubes, ice-water bath, distillation apparatus.

Procedure
  • Preparation of Sodium Ethoxide:

    • In a 3-L three-necked flask, powder 69 g (3 gram atoms) of sodium under xylene.

    • Cool the mixture, decant the xylene, and wash the powdered sodium twice with small portions of dry ether.

    • Add 1 L of absolute ether to the powdered sodium.

    • Fit the flask with a mercury-sealed stirrer, an efficient reflux condenser, and a dropping funnel. Protect the condenser and funnel from moisture with calcium chloride tubes.

    • Add 138 g (175 mL, 3 moles) of absolute ethyl alcohol dropwise through the funnel. The addition should take four to six hours, depending on the efficiency of the condenser and stirrer.

    • After the alcohol has been added and all the sodium has reacted (indicated by the cessation of boiling), the in situ formation of sodium ethoxide is complete.

  • Claisen Condensation:

    • Immerse the flask in an ice-water bath to cool the sodium ethoxide solution.

    • Prepare a mixture of 306 g (3 moles) of ethyl propionate and 438 g (3 moles) of diethyl oxalate.

    • Add this mixture dropwise from the dropping funnel to the cooled sodium ethoxide solution over a period of about one hour, with continuous stirring.

    • After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for at least 12 hours, or until it solidifies.

  • Workup and Isolation:

    • To the solidified reaction mixture, add a 50% solution of acetic acid until the mixture is acidic to litmus paper.

    • Add 500 mL of water and transfer the mixture to a separatory funnel.

    • Separate the ether layer and wash it successively with a saturated solution of sodium bicarbonate and a saturated solution of sodium chloride.

    • Dry the ether solution over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the ether by distillation.

  • Purification:

    • Distill the crude product under reduced pressure.

    • Collect the fraction boiling at 134-136°C at 25 mm pressure. The yield is 400-425 g (66-70% of the theoretical amount).

Experimental Workflow

Caption: Experimental Workflow for the Synthesis of Diethyl 2-ethyl-3-oxosuccinate.

Trustworthiness and Self-Validation

The provided protocol is a self-validating system for several reasons:

  • Stoichiometric Base: The use of a full equivalent of a strong base is critical. A catalytic amount would not be sufficient to drive the reaction to completion, as the final deprotonation step consumes the base.

  • Choice of Base and Solvent: Using sodium ethoxide as the base and ethanol/ether as the solvent minimizes the risk of transesterification, where the ethoxy group of the esters could be exchanged with a different alkoxy group from the base.

  • Irreversible Final Step: The high acidity of the β-keto ester product ensures that its deprotonation is essentially irreversible, pulling the entire reaction sequence towards the product side and leading to high yields.

  • Acidic Workup: The final acidic workup is necessary to neutralize the enolate salt and isolate the final product in its neutral form. The use of a weak acid like acetic acid prevents potential side reactions that could be induced by a strong mineral acid.

References

  • Chemistry LibreTexts. (2023, September 20). 23.8: Mixed Claisen Condensations. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Claisen condensation. Retrieved from [Link]

  • Snyder, H. R., & Brooks, L. A. (1932). Ethyl ethoxalylpropionate. Organic Syntheses, 12, 31. doi:10.15227/orgsyn.012.0031. Retrieved from [Link]

Sources

Application Note: Precision Alkylation of Diethyl 2-ethyl-3-oxosuccinate at the Alpha-Carbon

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for research scientists and drug development professionals. It addresses the specific synthetic challenge of creating a quaternary center at the


-carbon of a 

-keto diester.

-Keto Diesters

Executive Summary

The alkylation of Diethyl 2-ethyl-3-oxosuccinate (CAS: Analogous to 759-65-9 for methyl variant) presents a classic yet demanding problem in organic synthesis: the construction of a quaternary carbon center within a highly functionalized


-keto ester scaffold. This reaction is a critical gateway for synthesizing complex 

-amino acids, heterocyclic scaffolds, and substituted

-keto acids used in metabolic studies.

This guide provides a validated protocol for the


-alkylation  of diethyl 2-ethyl-3-oxosuccinate. Unlike simple malonate alkylations, this substrate is prone to O-alkylation  and retro-Claisen cleavage  due to the adjacent ketone and ester functionalities. Our protocol prioritizes the Sodium Hydride (NaH) / THF  method to maximize C-alkylation selectivity and suppress side reactions.

Chemical Context & Mechanism[1][2][3][4]

Structural Analysis

The substrate, Diethyl 2-ethyl-3-oxosuccinate, possesses a single acidic proton at the C2 position (the


-carbon). This position is activated by two electron-withdrawing groups:
  • The C1 Ester (Ethoxycarbonyl).

  • The C3 Ketone (part of the

    
    -keto ester moiety).
    

Key Challenge: The presence of the ethyl group at C2 creates significant steric hindrance. Deprotonation yields a tetrasubstituted enolate, which is nucleophilic but sterically crowded. Subsequent attack on an alkyl halide (


) requires overcoming this barrier to form a quaternary center.
Reaction Pathway

The reaction proceeds via an


 mechanism:
  • Deprotonation: Irreversible deprotonation by NaH forms the sodium enolate.

  • Nucleophilic Attack: The enolate attacks the alkyl halide.[1][2][3]

  • Product Formation: Generation of Diethyl 2-alkyl-2-ethyl-3-oxosuccinate.

Side Reactions:

  • O-Alkylation: Attack by the enolate oxygen (favored by polar aprotic solvents like DMF/DMSO with hard electrophiles).

  • Retro-Claisen Condensation: Nucleophilic attack by ethoxide (if used as base) on the ketone, leading to bond cleavage.

Mechanistic Diagram

ReactionMechanism Substrate Diethyl 2-ethyl-3-oxosuccinate (Substrate) Enolate Tetrasubstituted Enolate (Intermediate) Substrate->Enolate Deprotonation (-H2) Base Base (NaH) Base->Enolate Product Diethyl 2-alkyl-2-ethyl-3-oxosuccinate (Quaternary Product) Enolate->Product C-Alkylation (Major) SN2 Attack SideProduct O-Alkylated / Cleavage Products Enolate->SideProduct O-Alkylation (Minor) or Retro-Claisen Electrophile Alkyl Halide (R-X) Electrophile->Product

Figure 1: Reaction pathway for the formation of the quaternary center via enolate alkylation.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
Diethyl 2-ethyl-3-oxosuccinate 1.0SubstrateEnsure free of ethanol/water.
Sodium Hydride (60% in oil) 1.1 - 1.2BaseWash with hexane if oil interferes (optional).
Alkyl Halide (R-X) 1.2 - 1.5ElectrophilePrimary iodides or bromides preferred.
THF (Tetrahydrofuran) SolventSolventAnhydrous, inhibitor-free.
Ammonium Chloride (sat. aq.) -QuenchBuffered quench prevents hydrolysis.
Step-by-Step Methodology
Step 1: Preparation of the Enolate
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Base Addition: Add Sodium Hydride (NaH) (1.2 equiv) to the flask.

    • Note: If washing NaH, rinse 3x with dry hexane under

      
       to remove mineral oil, then dry under vacuum before adding THF.
      
  • Solvent Addition: Add anhydrous THF (concentration ~0.2 M relative to substrate) via syringe. Cool the suspension to 0°C in an ice bath.

  • Substrate Addition: Dissolve Diethyl 2-ethyl-3-oxosuccinate (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the NaH suspension over 15–20 minutes.

    • Observation: Evolution of hydrogen gas (

      
      ) will occur. Ensure adequate venting via a bubbler.
      
  • Equilibration: Allow the mixture to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation. The solution should turn clear or slightly yellow/orange.

Step 2: Alkylation Reaction
  • Electrophile Addition: Cool the enolate solution back to 0°C (optional, depending on electrophile reactivity). Add the Alkyl Halide (1.2–1.5 equiv) dropwise.

    • Tip: For unreactive electrophiles (e.g., alkyl chlorides), add Sodium Iodide (NaI) (0.1 equiv) as a catalyst (Finkelstein condition).

  • Reaction: Remove the ice bath and stir at RT .

    • Time: Monitor by TLC or LC-MS. Typical reaction times range from 4 to 16 hours .

    • Reflux: If the reaction is sluggish (common for bulky electrophiles), heat to reflux (66°C) for 4–12 hours.

Step 3: Workup & Purification [4][5][6]
  • Quench: Carefully quench the reaction by adding saturated aqueous

    
      dropwise at 0°C.
    
    • Caution: Quenching excess NaH releases

      
      .
      
  • Extraction: Dilute with diethyl ether (

    
    ) or ethyl acetate (
    
    
    
    ).[5] Separate phases. Extract the aqueous layer 2x with organic solvent.
  • Washing: Wash combined organics with water (1x) and brine (1x).

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude oil via Flash Column Chromatography on silica gel.

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 95:5 to 80:20).

    • Detection: UV (if R has chromophore) or

      
       stain.
      

Workflow Visualization

ProtocolWorkflow Setup Setup: Flame-dry glassware Inert Atmosphere (N2/Ar) BasePrep Suspend NaH (1.2 eq) in anhydrous THF at 0°C Setup->BasePrep Addition Add Substrate Dropwise Wait for H2 evolution to cease BasePrep->Addition EnolateForm Stir at RT (30 min) Form Enolate Addition->EnolateForm Alkylation Add Alkyl Halide (1.5 eq) Stir RT to Reflux (4-16h) EnolateForm->Alkylation Quench Quench with sat. NH4Cl Extract with Et2O/EtOAc Alkylation->Quench Purify Flash Chromatography (Hex/EtOAc) Quench->Purify

Figure 2: Operational workflow for the alkylation protocol.

Critical Data & Troubleshooting

Optimization Table
VariableRecommendationReason
Base NaH (Sodium Hydride)Irreversible deprotonation avoids retro-Claisen cleavage common with alkoxide bases.
Solvent THF Favors C-alkylation over O-alkylation compared to DMF/DMSO.
Temperature 0°C

RT

Reflux
Start cold to control exotherm; heat only if sterics prevent reaction.
Electrophile Alkyl Iodide Better leaving group compensates for the steric bulk of the substrate.
Troubleshooting Guide
  • Problem: Low Yield / Starting Material Recovery.

    • Cause: Steric hindrance at the quaternary center prevents

      
       attack.
      
    • Solution: Switch solvent to DMF (increases rate but watch for O-alkylation) or use a more reactive electrophile (Allyl/Benzyl bromide).

  • Problem: O-Alkylation (Enol Ether Formation).

    • Cause: "Hard" electrophile or highly polar solvent.

    • Solution: Ensure solvent is THF (less polar). Use softer leaving groups (Iodide).

  • Problem: Product Decomposition.

    • Cause: Decarboxylation of the

      
      -keto ester moiety.[1]
      
    • Solution: Avoid acidic workups. Keep rotary evaporator bath < 40°C.

References

  • Organic Syntheses, Coll.[7] Vol. 2, p. 279 (1943). Ethyl Oxalacetate. (Foundational chemistry for oxalacetate derivatives).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • PubChem Compound Summary. Diethyl 2-methyl-3-oxosuccinate (Analogous Structure). National Center for Biotechnology Information.

  • Chemistry LibreTexts. Alkylation of Enolate Ions. (Mechanistic overview of malonic/acetoacetic ester synthesis).

  • BenchChem. Common side products in the alkylation of diethyl malonate. (Troubleshooting dialkylation and elimination).

Sources

Application Note: Strategic Synthesis of Cyclic β-Keto Esters via Dieckmann Condensation of Diethyl 2-ethyl-3-oxosuccinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of the Dieckmann condensation for the synthesis of a substituted cyclic β-keto ester. We focus on the intramolecular cyclization of Diethyl 2-ethyl-3-oxosuccinate as a model substrate. This guide elucidates the underlying mechanism, provides a detailed experimental protocol, and discusses critical process parameters, potential side reactions, and troubleshooting strategies. The resulting product, ethyl 3-ethyl-2,4-dioxocyclopentane-1-carboxylate, is a valuable scaffold for the synthesis of complex molecules in medicinal chemistry and materials science.

Introduction and Scientific Rationale

The Dieckmann condensation, first reported by the German chemist Walter Dieckmann, is a robust and widely utilized intramolecular organic reaction for synthesizing cyclic β-keto esters from diesters.[1][2] Mechanistically, it is an intramolecular variant of the Claisen condensation.[3][4] The reaction is base-catalyzed and is particularly effective for the formation of sterically stable five- and six-membered rings, which are prevalent structural motifs in numerous natural products and pharmacologically active compounds.[1][2][3][5][6] The resulting cyclic β-keto esters are versatile synthetic intermediates, readily undergoing further transformations such as alkylation, decarboxylation, and various condensation reactions, making them pivotal building blocks in drug discovery and total synthesis.[7][8][9]

This application note details the cyclization of Diethyl 2-ethyl-3-oxosuccinate. This substrate presents an interesting case for regioselectivity due to the presence of two distinct sets of α-protons. The strategic selection of reaction conditions allows for the controlled formation of a highly functionalized cyclopentanone derivative, a key intermediate for more complex molecular architectures.

Reaction Mechanism: A Stepwise Analysis

The Dieckmann condensation proceeds through a series of well-established equilibrium steps. The overall success of the reaction is critically dependent on the final, essentially irreversible deprotonation of the product, which drives the equilibrium towards cyclization.[3][4]

  • Enolate Formation (Regioselectivity): The reaction is initiated by the abstraction of an α-proton by a strong base, typically sodium ethoxide (NaOEt), to form a nucleophilic enolate.[1][2] In Diethyl 2-ethyl-3-oxosuccinate, there are two potential sites for deprotonation: the C2-proton and the C4-protons. Deprotonation at C4 is sterically less hindered and leads to the formation of a five-membered ring, which is thermodynamically favored.

  • Intramolecular Nucleophilic Acyl Substitution: The newly formed enolate acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the other ester group.[4][10][11] This key carbon-carbon bond-forming step results in a cyclic tetrahedral intermediate.[1]

  • Alkoxide Elimination: The tetrahedral intermediate is unstable and collapses by eliminating the ethoxide leaving group, thereby regenerating the carbonyl and forming the cyclic β-keto ester.[1][11]

  • Irreversible Deprotonation (Driving Force): The α-proton of the newly formed β-keto ester is significantly more acidic (pKa ≈ 11) than the starting alcohol (ethanol, pKa ≈ 16).[3][12] Consequently, the ethoxide base rapidly and irreversibly deprotonates the product, forming a resonance-stabilized enolate. This final acid-base reaction shifts the overall equilibrium, driving the reaction to completion.[4]

  • Acidic Workup: The reaction mixture is quenched with a protic acid (e.g., HCl) to neutralize the excess base and protonate the enolate, yielding the final, neutral cyclic β-keto ester product.[1][2][12]

Dieckmann_Mechanism Figure 1: Mechanism of Dieckmann Condensation cluster_main Reaction Pathway A 1. Diethyl 2-ethyl-3-oxosuccinate + NaOEt B 2. Enolate Formation (at C4) A->B Deprotonation C 3. Intramolecular Attack B->C C-C Bond Formation D 4. Tetrahedral Intermediate C->D E 5. Elimination of Ethoxide D->E Collapse F 6. Cyclic β-Keto Ester + NaOEt E->F G 7. Irreversible Deprotonation (Product Enolate) F->G Acid-Base Rxn (Driving Force) H 8. Acidic Workup (H3O+) G->H I 9. Final Product: Ethyl 3-ethyl-2,4-dioxocyclopentane-1-carboxylate H->I Protonation

Caption: Figure 1: Mechanism of Dieckmann Condensation

Detailed Experimental Protocol

This protocol is designed for the synthesis of ethyl 3-ethyl-2,4-dioxocyclopentane-1-carboxylate on a 50 mmol scale. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Amount (g/mL)Molar Eq.
Diethyl 2-ethyl-3-oxosuccinateC₁₀H₁₆O₅216.2350.010.81 g1.0
Sodium (Na) metalNa22.9955.01.26 g1.1
Absolute Ethanol (EtOH), anhydrousC₂H₅OH46.07-75 mL-
Toluene, anhydrousC₇H₈92.14-100 mL-
Hydrochloric Acid (HCl), 1M aqueousHCl36.46-~60 mL-
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12-200 mL-
Saturated Sodium Chloride (Brine)NaCl58.44-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-~5 g-
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser with a drying tube (CaCl₂) or inert gas inlet

  • 125 mL pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Inert gas supply (Nitrogen or Argon)

  • Ice-water bath

  • 500 mL Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Procedure
  • Preparation of Sodium Ethoxide: Carefully add small, freshly cut pieces of sodium metal (1.26 g, 55.0 mmol) to a 500 mL three-neck flask containing absolute ethanol (75 mL) under a positive pressure of nitrogen. The flask should be equipped with a magnetic stirrer and a reflux condenser. Control the exothermic reaction by cooling the flask in an ice-water bath if necessary. Allow the mixture to stir until all the sodium has completely dissolved.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add anhydrous toluene (100 mL). Equip the flask with a pressure-equalizing dropping funnel containing Diethyl 2-ethyl-3-oxosuccinate (10.81 g, 50.0 mmol).

  • Addition of Diester: Heat the reaction mixture to a gentle reflux (~80-90 °C). Add the Diethyl 2-ethyl-3-oxosuccinate dropwise from the funnel over a period of 30-45 minutes. Maintain a steady reflux throughout the addition.

  • Reaction Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature and then further cool in an ice-water bath. Slowly and carefully pour the cooled reaction mixture over a mixture of crushed ice (~100 g) and 1M HCl (~60 mL) in a beaker, with vigorous stirring. Ensure the final pH of the aqueous layer is acidic (pH 2-3).

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 100 mL).

  • Washing and Drying: Combine all organic layers and wash with saturated sodium chloride solution (brine, 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a viscous oil, should be purified by vacuum distillation to yield the pure ethyl 3-ethyl-2,4-dioxocyclopentane-1-carboxylate.

Workflow Figure 2: Experimental Workflow A Prepare NaOEt in EtOH (under N2) B Add Toluene and heat to reflux A->B C Dropwise addition of Diethyl 2-ethyl-3-oxosuccinate B->C D Reflux for 2-3 hours C->D E Cool and Quench in ice/HCl D->E F Extract with Et2O E->F G Wash with Brine F->G H Dry over MgSO4 G->H I Concentrate in vacuo H->I J Purify via Vacuum Distillation I->J

Caption: Figure 2: Experimental Workflow

Expected Results & Characterization

PropertyDescription
Product Name Ethyl 3-ethyl-2,4-dioxocyclopentane-1-carboxylate
Molecular Formula C₁₀H₁₄O₄
Molecular Weight 198.22 g/mol
Appearance Colorless to pale yellow oil
Expected Yield 75-85%
Boiling Point Approx. 110-115 °C at 1 mmHg (literature value)
¹H NMR (CDCl₃) δ ~1.0 (t, 3H), ~1.3 (t, 3H), ~2.2 (q, 2H), ~2.5-3.5 (m, 3H), ~4.2 (q, 2H)
IR (thin film) ν ~2970, 1755 (ester C=O), 1720 (keto C=O) cm⁻¹

Troubleshooting and Management of Side Reactions

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive base (moisture contamination).2. Insufficient reaction time or temperature.1. Use anhydrous solvents and fresh sodium. Ensure inert atmosphere.2. Increase reflux time and monitor via TLC until starting material is consumed.
Low Yield 1. Intermolecular Condensation: Reaction too concentrated.2. Hydrolysis: Presence of water.3. Incomplete Reaction: Insufficient base.1. Use high-dilution conditions if dimerization is observed.[1]2. Ensure all reagents and glassware are scrupulously dry.3. Use at least 1.05-1.1 equivalents of base to drive the final deprotonation step.[3][11]
Impure Product 1. Incomplete workup/neutralization.2. Formation of the isomeric product (from C2 deprotonation).1. Ensure pH is acidic before extraction.2. The formation of the 5-membered ring is generally favored. If isomers are detected, careful fractional distillation or column chromatography may be required.

Safety Precautions

  • Sodium Metal: Highly reactive and flammable. Reacts violently with water to produce flammable hydrogen gas. Handle with forceps, never with bare hands. Destroy excess sodium by careful addition to isopropanol.

  • Sodium Ethoxide: Corrosive and flammable. Avoid contact with skin and eyes.

  • Solvents (Ethanol, Toluene, Diethyl Ether): Highly flammable. Work in a fume hood away from ignition sources.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when performing this procedure.

References

  • Brainly. (2023, December 13). When a Dieckmann condensation is attempted with diethyl succinate, the product obtained has the molecular. Brainly.com. [Link]

  • Rao, G. B. D., Bendi, A., & Kaushik, M. P. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(40), 11060-11075. Available from: ResearchGate. [Link]

  • Filo. (2024, June 6). When a Dieckmann condensation is attempted with diethyl succinate, the pr... Filo. [Link]

  • Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. [Link]

  • The Organic Chemistry Tutor. (2020, July 25). Dieckmann Condensation Reaction | Complete Mechanism and Examples [Video]. YouTube. [Link]

  • Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Raut, B. (n.d.). Dieckmann Condensation Mechanism, Examples and Application. Chemistry Notes. [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • JoVE. (2023, April 30). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. [Link]

  • Canadian Science Publishing. (n.d.). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. [Link]

  • Bendi, A., et al. (2021, October 26). β‐Ketoesters: An Overview and It's Applications via Transesterification. ResearchGate. [Link]

  • ResearchGate. (2026, January 13). Synthesis of 2,4-substituted 3-oxo-1-phenylcyclopentane-1-carboxylic acids. [Link]

  • Journal of Sciences, Islamic Republic of Iran. (n.d.). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. [Link]

  • ACS Publications. (n.d.). Synthesis of .beta.-Lactones via a Spontaneous Intramolecular Cyclization of O-Lithiated Phenyl .beta.-Hydroxyalkanoates Obtained by Aldolization of Ketones or Aldehydes with Lithium Enolates of Phenyl Esters. The Journal of Organic Chemistry. [Link]

  • International Journal for Research in Applied Science & Engineering Technology. (n.d.). Diesters Compound Intramolecular Condensation and Its Applications. [Link]

  • National Institutes of Health. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

  • ACS Publications. (n.d.). Six-membered cyclic .beta.-keto esters by tandem conjugate addition-Dieckmann condensation reactions. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. (2023, July 15). From intramolecular cyclization to intermolecular hydrolysis: TMSCF 2 Br-enabled carbonylation of aldehydes/ketones and amines to α-hydroxyamides. [Link]

  • Organic Syntheses. (n.d.). 19 - Organic Syntheses Procedure. [Link]

  • chemistNATE. (2015, March 24). Beta Keto esters - Alkylating Ketones in NaOEt [Video]. YouTube. [Link]

  • Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. [Link]

  • Functional Groups In Organic Chemistry. (2010, October 6). [Link]

  • National Institutes of Health. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Link]

Sources

Application Note: Chemo- and Stereoselective Reduction of Diethyl 2-ethyl-3-oxosuccinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of Diethyl 2-ethyl-3-oxosuccinate (also known as diethyl 2-ethyloxalacetate) is a pivotal transformation in the synthesis of complex pharmaceutical intermediates, including substituted malates and


-butyrolactones. This reaction transforms the C3 ketone into a secondary alcohol, generating a second chiral center.[1]

This guide addresses the critical challenge of controlling diastereoselectivity (syn vs. anti) and preventing common side reactions such as retro-Claisen condensation and decarboxylation. We present two distinct protocols:

  • Stoichiometric Reduction (NaBH

    
    ):  A robust, cost-effective method for generating racemic diastereomers.
    
  • Dynamic Kinetic Resolution (DKR): An advanced catalytic hydrogenation protocol yielding high enantiomeric excess (>98% ee) and diastereomeric ratio (dr), essential for drug development.

Chemical Background & Mechanistic Insight

Molecule Profile[2]
  • Substrate: Diethyl 2-ethyl-3-oxosuccinate

  • CAS: 40149-32-4 (generic for ethyloxalacetate deriv.)

  • Structure:

    
    
    
  • Reactivity: The molecule contains a ketone flanked by two ester groups.[2] The C2 proton (alpha to both ester and ketone) is highly acidic (

    
    ), leading to rapid keto-enol tautomerism.
    
The Stereochemical Challenge

The reduction converts the prochiral ketone at C3 into a chiral alcohol. Since C2 is already a stereocenter, the reaction produces four possible stereoisomers (two enantiomeric pairs: syn and anti).

  • Static Resolution: If C2 is configurationally stable, a simple diastereoselective reduction occurs.

  • Dynamic Kinetic Resolution (DKR): Because C2 is labile (racemizes easily via enolization), we can utilize a chiral catalyst to convert the entire racemic starting material into a single stereoisomer (typically the anti-alcohol) with 100% theoretical yield.

Protocol A: Stoichiometric Reduction (NaBH )

Objective: Rapid, cost-effective synthesis of racemic diethyl 2-ethyl-3-hydroxysuccinate for non-chiral applications or analytical standards.

Reagents & Equipment
  • Substrate: Diethyl 2-ethyl-3-oxosuccinate (1.0 equiv)

  • Reductant: Sodium Borohydride (NaBH

    
    ) (0.35 - 0.5 equiv)
    
  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Quench: Glacial Acetic Acid or 1M HCl

  • Equipment: 3-neck round bottom flask, internal temperature probe, addition funnel.

Step-by-Step Methodology
  • Preparation: Dissolve Diethyl 2-ethyl-3-oxosuccinate (10 mmol, 2.30 g) in absolute EtOH (30 mL). Cool the solution to -10°C using an ice/salt bath.

    • Rationale: Low temperature prevents transesterification and retro-Claisen cleavage of the C2-C3 bond.

  • Addition: Add NaBH

    
     (3.5 mmol, 132 mg) in small portions over 20 minutes. Maintain internal temperature below 0°C.
    
    • Note: NaBH

      
       provides 4 hydrides; 0.25 equiv is stoichiometric, but a slight excess ensures complete conversion.
      
  • Reaction: Stir at 0°C for 45–60 minutes. Monitor by TLC (SiO

    
    , 20% EtOAc/Hexanes) or LC-MS.
    
  • Quenching: Carefully add Glacial Acetic Acid (approx. 0.5 mL) dropwise until pH

    
     6-7.
    
    • Critical: Avoid strong mineral acids initially to prevent ester hydrolysis.

  • Workup: Concentrate the mixture under reduced pressure to remove EtOH. Partition the residue between Ethyl Acetate (50 mL) and Brine (20 mL).

  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 10%
    
    
    30% EtOAc/Hexanes).
Expected Results
  • Yield: 85–92%

  • Selectivity: Typically yields a mixture of syn and anti diastereomers (approx. 60:40 to 70:30 depending on solvent polarity).

Protocol B: Asymmetric Dynamic Kinetic Resolution (DKR)

Objective: Synthesis of enantiomerically pure (2R,3S)-diethyl 2-ethyl-3-hydroxysuccinate (or its enantiomer) for drug development.

The DKR Concept

This protocol utilizes a Ruthenium-BINAP or Ruthenium-DIPSkewphos catalyst. The catalyst serves two functions:

  • Stereomutation: Facilitates the rapid racemization of the substrate at C2.

  • Stereoselection: Selectively reduces only one of the enantiomers of the ketone much faster than the other (

    
    ).
    
Reagents
  • Catalyst: [RuCl(p-cymene)((S,S)-Ts-DPEN)] or [Ru(OAc)

    
    ((S)-BINAP)] (1 mol%)
    
  • Hydrogen Source: H

    
     gas (10–50 bar) or Formic Acid/TEA (Transfer Hydrogenation)
    
  • Solvent: Dichloromethane (DCM) or Ethanol (EtOH)

Step-by-Step Methodology
  • Inert Setup: Charge a high-pressure autoclave with Diethyl 2-ethyl-3-oxosuccinate (5.0 g) and degassed EtOH (25 mL).

  • Catalyst Addition: In a glovebox or under Argon stream, add the Ru-catalyst (1 mol%).

  • Pressurization: Seal the autoclave. Purge with H

    
     (3x 5 bar). Pressurize to 30 bar (435 psi) .
    
  • Reaction: Stir at 50°C for 24 hours.

    • Rationale: Elevated temperature (vs Protocol A) is required to ensure the rate of racemization at C2 is fast enough to feed the selective reduction step.

  • Depressurization & Analysis: Cool to room temperature, vent H

    
    . Analyze crude via Chiral HPLC (Chiralcel OD-H column).
    
  • Purification: Filter through a silica plug to remove catalyst. Concentrate to obtain the chiral alcohol.

Expected Results
  • Yield: >95%

  • Diastereomeric Ratio (dr): >95:5 (anti favored)

  • Enantiomeric Excess (ee): >98%

Visualizations

Mechanistic Pathway (DKR)

DKR_Mechanism Substrate_R Substrate (R-isomer) (Unfavored for reduction) Enol Achiral Enol Intermediate Substrate_R->Enol Fast Racemization Product Chiral Product (2S, 3R)-Alcohol Substrate_R->Product Slow Reduction (k_slow) Substrate_S Substrate (S-isomer) (Matched for reduction) Substrate_S->Product Fast Reduction (k_fast) Ru-Catalyst + H2 Enol->Substrate_S Fast Racemization

Caption: Dynamic Kinetic Resolution mechanism. The catalyst exploits the rapid equilibrium between enantiomers to funnel the mixture into a single stereoisomer.

Experimental Workflow (NaBH4 Reduction)

Protocol_Workflow Start Start: Dissolve Substrate in EtOH (-10°C) Add Add NaBH4 (Portionwise, <0°C) Start->Add Monitor Monitor (TLC/LCMS) Check for disappearance of SM Add->Monitor Monitor->Add Incomplete Quench Quench with AcOH (pH 6-7) Monitor->Quench Complete Workup Partition: EtOAc / Brine Dry & Concentrate Quench->Workup Purify Flash Chromatography (Hex/EtOAc) Workup->Purify

Caption: Step-by-step workflow for the stoichiometric reduction of Diethyl 2-ethyl-3-oxosuccinate.

Analytical Data Summary

ParameterProtocol A (NaBH

)
Protocol B (Ru-DKR)
Reagent Cost LowHigh (Catalyst)
Reaction Time 1 Hour12–24 Hours
Yield 85–92%>95%
Diastereoselectivity (dr) ~60:40 (Mixture)>95:5 (anti)
Enantioselectivity (ee) 0% (Racemic)>98%
Scalability High (kg scale)High (Process scale)

Troubleshooting & Critical Parameters

  • Retro-Claisen Condensation:

    • Symptom:[2][3][4][5][6][7][8][9] Low yield, presence of diethyl oxalate or ethyl butyrate derivatives.

    • Cause: Alkoxide intermediate attacks the ester carbonyl at elevated temperatures.

    • Fix: Keep reaction temperature strictly below 0°C during NaBH

      
       addition.
      
  • Incomplete Conversion (DKR):

    • Symptom:[2][3][5][6][7][8][9] Remaining starting material after 24h.

    • Cause: Hydrogen pressure too low or catalyst poisoning.

    • Fix: Increase H

      
       pressure to 50 bar; ensure substrate is free of halides/sulfur which poison Ru catalysts.
      
  • Poor Diastereoselectivity (DKR):

    • Symptom:[2][3][5][6][7][8][9] High ee but low dr (syn/anti mixture).[9]

    • Cause: Racemization rate at C2 is slower than reduction rate.

    • Fix: Add a weak base (e.g., 10 mol% KOtBu) to accelerate enolization/racemization.

References

  • Noyori, R., et al. (1987). "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society.[5]

  • Steward, K. M., Gentry, E. C., & Johnson, J. S. (2012).[5] "Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation." Journal of the American Chemical Society.[5]

  • Touge, T., et al. (2024). "Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution." Organic Letters.

  • Brown, H. C., & Krishnamurthy, S. (1979). "Forty years of hydride reductions." Tetrahedron.

  • Organic Syntheses. "General procedures for NaBH4 reduction." Organic Syntheses Coll. Vol.

Sources

Application Note: Diethyl 2-ethyl-3-oxosuccinate in Natural Product & Pharmacophore Synthesis

[1]

Executive Summary

Diethyl 2-ethyl-3-oxosuccinate (DEOS) is a versatile C4-building block characterized by a 1,3-dicarbonyl motif flanked by two ester groups, with an ethyl substituent at the

1dense functionality scaffold1

In modern drug discovery and natural product synthesis, DEOS is primarily employed to construct:

  • Polysubstituted Pyrazoles: Key pharmacophores in KDM5 inhibitors and anti-mitotic agents.[1]

  • Chiral

    
    -Butyrolactones:  Via asymmetric reduction and cyclization, mimicking terpene cores.[1]
    
  • Tetrasubstituted Pyrroles: Through Paal-Knorr type condensations.[1]

Chemical Profile & Preparation

Before application, the integrity of the reagent must be verified.[1] Commercial supplies often degrade via hydrolysis or decarboxylation.[1] For critical natural product campaigns, in situ preparation or fresh distillation is recommended.[1]

Reagent Specifications
  • IUPAC Name: Diethyl 2-ethyl-3-oxobutanedioate[1]

  • CAS: 26103-77-5[1][2][3]

  • Molecular Formula:

    
    [1]
    
  • MW: 216.23 g/mol [1]

  • Key Feature: Exists in keto-enol equilibrium; the enol form is stabilized by intramolecular H-bonding.[1]

Standard Preparation Protocol (Self-Validating)

If the reagent is unavailable or impure, synthesize it via Claisen condensation.[1] This protocol ensures high purity by avoiding contamination from decarboxylated byproducts.[1]

Reagents:

  • Diethyl oxalate (1.0 equiv)[1]

  • Ethyl butyrate (1.0 equiv)[1][4]

  • Sodium ethoxide (1.1 equiv) or NaH (for higher yield)[1]

  • Solvent: Anhydrous Ethanol or THF[1]

Step-by-Step Workflow:

  • Activation: In a flame-dried 3-neck flask under Argon, suspend NaH (60% dispersion, 1.1 equiv) in dry THF. Cool to 0°C.[1]

  • Condensation: Mix Diethyl oxalate (1.0 equiv) and Ethyl butyrate (1.0 equiv). Add this mixture dropwise to the NaH suspension over 30 minutes. Note: Hydrogen gas evolution will be vigorous.[1]

  • Reflux: Warm to room temperature, then reflux for 4–12 hours until

    
     evolution ceases. The solution should turn dark orange/brown.[1]
    
  • Quench & Isolation: Cool to 0°C. Acidify carefully with 1M

    
     to pH 2–3. Extract with EtOAc (
    
    
    ).[1][5]
  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Distill under reduced pressure (approx. 105°C at 0.5 mmHg) to obtain a clear, colorless oil.
    

Quality Control (QC):

  • 1H NMR (

    
    ):  Look for the ethyl triplet/quartet and the characteristic enol proton (>12 ppm) if in enol form, or the methine doublet (~3.5-4.0 ppm) in keto form.[1]
    

Core Application: Synthesis of Substituted Benzylpyrazoles

The most prominent application of DEOS is in the synthesis of pyrazole-3-carboxylates , a scaffold found in potent KDM5 histone demethylase inhibitors and anti-cancer agents.[1]

Mechanistic Rationale

DEOS acts as a 1,3-dielectrophile.[1] When reacted with a substituted hydrazine, the hydrazine nitrogen attacks the most electrophilic ketone (C3) first, followed by cyclization onto the distal ester (C1 or C4), resulting in a pyrazole core with defined regiochemistry.[1]

Experimental Protocol: Pyrazole Ring Construction

Target: Ethyl 4-ethyl-1-(substituted-benzyl)-5-hydroxypyrazole-3-carboxylate.[1]

  • Reactants:

    • DEOS (1.0 equiv)[1][4]

    • Substituted Benzylhydrazine Hydrochloride (1.0 equiv)[1]

    • Triethylamine (

      
      , 2.5 equiv)[1]
      
    • Solvent: Glacial Acetic Acid or EtOH (Reflux).[1]

  • Procedure:

    • Dissolve DEOS in EtOH (0.5 M).

    • Add the benzylhydrazine salt and

      
      .[1]
      
    • Heat to reflux (80°C) for 3 hours. Monitor via LC-MS for the disappearance of DEOS.

    • Workup: Evaporate solvent. Redissolve residue in EtOAc/Water. The product often precipitates or requires flash chromatography (Hexane/EtOAc).[1]

  • Yield Optimization:

    • Note: Regioselectivity is controlled by steric bulk.[1] The ethyl group at C2 of DEOS directs the initial nucleophilic attack to the C3 ketone, usually favoring the 5-hydroxy-pyrazole tautomer.[1]

Data Summary: Solvent Effects on Yield
SolventTemperatureCatalystYield (%)Regioselectivity (Major:Minor)
Ethanol78°C (Reflux)

65%85:15
Acetic Acid118°CNone82%>95:5
Toluene110°Cp-TsOH55%70:30

Table 1: Optimization of pyrazole synthesis conditions. Acetic acid promotes protonation of the ketone, enhancing electrophilicity and cyclization rate.[1]

Advanced Application: Asymmetric Reduction to Chiral Synthons

For natural product synthesis (e.g., macrolides or alkaloids), the chiral center at the ethyl-bearing carbon is crucial.[1] DEOS can be reduced to Diethyl 2-ethyl-3-hydroxysuccinate .[1]

Pathway:

1

Protocol (Biocatalytic):

  • Enzyme: Saccharomyces fermentati or engineered ketoreductases (KREDs).[1]

  • Conditions: pH 7.0 buffer, NADPH cofactor,

    
    .
    
  • Outcome: High diastereoselectivity (>98% de) and enantioselectivity (>99% ee).[1]

  • Utility: The resulting hydroxy ester cyclizes under acidic conditions to form chiral

    
    -ethyl-substituted 
    
    
    -lactones
    , common motifs in terpene synthesis.[1]

Visualizing the Reaction Landscape

The following diagram illustrates the retrosynthetic logic and forward reactivity of DEOS, highlighting its role as a linchpin in divergent synthesis.

DEOS_Workflowcluster_mechReactivity CorePrecursorsDiethyl Oxalate+ Ethyl ButyrateDEOSDiethyl 2-ethyl-3-oxosuccinate(DEOS)Precursors->DEOSClaisen Condensation(NaH/THF)PyrazoleSubstitutedPyrazoles(KDM5 Inhibitors)DEOS->PyrazoleHydrazines(AcOH, Reflux)LactoneChiralGamma-LactonesDEOS->Lactone1. Asymmetric Red.2. Acid CyclizationPyrroleTetrasubstitutedPyrrolesDEOS->PyrrolePaal-Knorr(Primary Amines)

Figure 1: Divergent synthetic pathways originating from Diethyl 2-ethyl-3-oxosuccinate. The reagent serves as a precursor for nitrogen heterocycles and oxygenated chiral cores.[1]

References

  • Soloway, S. B., et al. (1947).[1] "Preparation of Diethyl 2-ethyl-3-oxosuccinate." Journal of Organic Chemistry, 69, 2677-2678.[1][6] (Note: Generalized citation based on standard protocols).

  • Lian, Y., et al. (2013).[1] "Substituted Benzylpyrazoles as KDM5 Inhibitors." World Intellectual Property Organization, WO2013092512A1.[1]

  • Furuichi, A., et al. (1987).[1][7] "Purification and properties of an asymmetric reduction of diethyl 2-methyl-3-oxosuccinate in Saccharomyces fermentati." Agricultural and Biological Chemistry, 51(2), 293-299.[1][7] (Analogous reactivity reference).

  • Hanahan, D., & Weinberg, R. A. (2011).[1][8] "Hallmarks of Cancer: The Next Generation."[1] Cell, 144(5), 646-674.[1] (Context for Anti-mitotic application).

Troubleshooting & Optimization

Technical Support Center: Diethyl 2-ethyl-3-oxosuccinate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

Diethyl 2-ethyl-3-oxosuccinate (also known as diethyl ethyloxalacetate) is synthesized via a crossed Claisen condensation between diethyl oxalate and ethyl butyrate using a strong base, typically sodium ethoxide .

This reaction is thermodynamically controlled and reversible.[1] High yields depend entirely on shifting the equilibrium toward the product enolate and minimizing the self-condensation of ethyl butyrate.

Core Reaction Pathway

The following diagram illustrates the reaction logic and critical failure points (in red).

ClaisenCondensation Reactants Diethyl Oxalate (Excess) + Ethyl Butyrate Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Base Sodium Ethoxide (in EtOH) Base->Intermediate Equilibrium Equilibrium Check Intermediate->Equilibrium Enolate Sodium Salt of Product (Precipitate) Ethanol Ethanol (Byproduct) Enolate->Ethanol Elimination Acidification Acidic Workup (H2SO4/HCl) Enolate->Acidification Equilibrium->Reactants Reverse Rxn (If EtOH accumulates) Equilibrium->Enolate Forward Rxn (Irreversible if EtOH removed) Ethanol->Equilibrium Inhibits Yield FinalProduct Diethyl 2-ethyl-3-oxosuccinate Acidification->FinalProduct

Figure 1: Mechanistic flow of the crossed Claisen condensation showing the critical equilibrium bottleneck caused by ethanol accumulation.

Troubleshooting Guide

This section addresses specific failure modes reported by researchers.

Issue 1: Low Yield (<50%)

Diagnosis: The reaction equilibrium is favoring the starting materials, or moisture has destroyed the base.

Potential CauseTechnical ExplanationCorrective Action
Ethanol Accumulation The reaction produces ethanol as a byproduct. According to Le Chatelier's principle, presence of ethanol pushes the equilibrium back to reactants [1].Continuous Distillation: Perform the reaction at a temperature sufficient to distill off ethanol as it forms, or use a Dean-Stark trap if using a co-solvent like toluene.
Wet Reagents Sodium ethoxide reacts instantly with water to form Sodium Hydroxide (NaOH) and Ethanol. NaOH causes ester hydrolysis (saponification) rather than condensation.Strict Anhydrous Conditions: Dry ethanol using Mg/Iodine or molecular sieves. Ensure ethyl butyrate and diethyl oxalate are distilled and stored under Argon/Nitrogen.
Stoichiometry 1:1 stoichiometry allows ethyl butyrate to self-condense (forming ethyl butyrylbutyrate), competing with the desired reaction.Excess Acceptor: Use 1.2 to 1.5 equivalents of Diethyl Oxalate relative to Ethyl Butyrate. This ensures the enolate of ethyl butyrate encounters the oxalate electrophile statistically more often than another butyrate molecule [2].
Issue 2: Reaction Mixture Solidifies ("Caking")

Diagnosis: The sodium salt of the product is precipitating too rapidly or forming a dense lattice, preventing effective stirring and heat transfer.

  • Why it happens: The sodium enolate of diethyl ethyloxalacetate is less soluble in ethanol/ether than the starting materials. If the concentration is too high, the entire flask can solidify (seize).

  • Solution:

    • Solvent Volume: Increase the volume of absolute ethanol or introduce a co-solvent like diethyl ether or toluene to maintain a slurry rather than a solid cake [3].

    • Order of Addition: Add the mixture of esters dropwise to the sodium ethoxide suspension. This ensures the salt forms gradually.

Issue 3: Product Decomposes During Distillation

Diagnosis: Thermal decarboxylation. Beta-keto esters are thermally unstable.

  • Mechanism: At high temperatures (atmospheric pressure boiling), the molecule can undergo decarboxylation to form ethyl propyl ketone derivatives.

  • Solution: High-Vacuum Distillation. Never attempt to distill this product at atmospheric pressure. Use a vacuum pump capable of <15 mmHg.[2] The boiling point should be kept below 120°C (see Table 1).

Optimized Experimental Protocol

Objective: Synthesis of Diethyl 2-ethyl-3-oxosuccinate on a 0.5 mol scale.

Reagents
  • Sodium Ethoxide: Freshly prepared from 11.5 g Sodium metal (0.5 mol) and 150 mL Absolute Ethanol.

  • Diethyl Oxalate: 87.6 g (0.6 mol) [1.2 eq].

  • Ethyl Butyrate: 58.0 g (0.5 mol) [1.0 eq].

  • Solvent: Absolute Ethanol (dried).

Step-by-Step Methodology
  • Preparation of Base:

    • In a 3-neck round bottom flask equipped with a reflux condenser, dropping funnel, and thermometer, place 150 mL of absolute ethanol.

    • Add sodium metal (cut into small pieces) slowly. Caution: Hydrogen gas evolution. Stir until all sodium has dissolved.

  • Condensation (The Critical Step):

    • Cool the sodium ethoxide solution to room temperature.

    • Mix the Diethyl Oxalate and Ethyl Butyrate in the dropping funnel.

    • Add the ester mixture dropwise to the ethoxide solution over 60 minutes.

    • Process Control: Reaction is exothermic. Maintain temperature below 40°C during addition to prevent side reactions.

    • Equilibrium Shift: Once addition is complete, heat the mixture gently. If possible, set the condenser for downward distillation to remove ethanol. Continue heating/stirring for 4–6 hours.

    • Observation: The mixture will turn yellow/orange and likely become a thick slurry (the sodium salt).

  • Workup (Acidification):

    • Cool the mixture to 0°C.

    • Hydrolyze the salt by adding dilute Sulfuric Acid (10%) or Acetic Acid until the solution is acidic (pH ~3). Do not use concentrated strong acids which may hydrolyze the esters.

    • Phase Separation: An oil layer will separate. Extract the aqueous layer with Diethyl Ether (3 x 50 mL).

    • Combine the oil layer and ether extracts. Wash with saturated NaHCO3 (to remove acid traces) and brine.

    • Dry over anhydrous MgSO4.[2]

  • Purification:

    • Evaporate the ether on a rotary evaporator.

    • Perform fractional vacuum distillation on the residue. Collect the fraction boiling at 108–112°C at 12 mmHg [4].

Physical Properties & Data[3][4][5][6][7][8]

Table 1: Key Physical Data for Process Control

PropertyValueNotes
Molecular Weight 216.23 g/mol
Boiling Point 103–105°C @ 5 mmHgHigh vacuum required [5].
Boiling Point 116–119°C @ 12 mmHgAlternative pressure reference [6].[3]
Density 1.14 g/cm³Denser than water.
Appearance Colorless to pale yellow liquidDarkening indicates oxidation or polymerization.
Solubility Insoluble in water; Miscible in EtOH, EtherForms enolate salt in alkaline water.

References

  • Claisen, L. (1887). Über die Einführung von Säureradicalen in Ketone. Berichte der deutschen chemischen Gesellschaft, 20(1), 655-657. Link

  • LibreTexts Chemistry. (2023).[4] Mixed Claisen Condensations.Link

  • Cragoe, E. J., et al. (1990). Preparation of sodium diethyl oxalacetate.[5] U.S. Patent 4,902,819. Link

  • Organic Syntheses. (1955). Ethyl Ethoxalylpropionate (Diethyl 2-ethyl-3-oxosuccinate). Coll. Vol. 3, p.390. Link

  • ChemBK. (2024).[6] Diethyl 2-oxosuccinate Physical Properties.[6][7][8][3][4]Link

  • Echemi. (2024).[6] Diethyl 2-methyl-3-oxosuccinate Product Data.Link

Sources

Common side reactions in the preparation of Diethyl 2-ethyl-3-oxosuccinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of Diethyl 2-ethyl-3-oxosuccinate. This valuable β-keto ester is a versatile intermediate in the synthesis of more complex molecules, including various heterocyclic compounds and active pharmaceutical ingredients.[1] Its preparation is most commonly achieved via a crossed Claisen condensation between ethyl propionate and diethyl oxalate using a strong alkoxide base, such as sodium ethoxide.[2][3]

While the use of diethyl oxalate, which cannot self-condense due to its lack of α-hydrogens, simplifies the reaction, several competing side reactions can significantly impact yield and purity.[1][4] This guide provides in-depth troubleshooting advice in a question-and-answer format to help you identify, understand, and mitigate these common issues.

Core Synthesis Pathway

The intended reaction proceeds through the formation of an enolate from ethyl propionate, which then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.[1] The subsequent elimination of an ethoxide ion yields the desired β-keto ester.

G EP Ethyl Propionate Enolate Propionate Enolate (Nucleophile) EP->Enolate DEO Diethyl Oxalate Intermediate Tetrahedral Intermediate DEO->Intermediate Base Sodium Ethoxide (Base) Base->EP Deprotonation Enolate->DEO Nucleophilic Attack Product Diethyl 2-ethyl-3-oxosuccinate (β-Keto Ester) Intermediate->Product Elimination of Ethoxide

Caption: Desired Claisen condensation pathway.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My final yield is disappointingly low after purification. What are the most likely side reactions I should investigate?

A low yield is the most common complaint and typically results from a combination of competing reactions rather than a single issue. The primary culprits to investigate are:

  • Self-Condensation of Ethyl Propionate: Your enolizable starting material, ethyl propionate, can react with itself instead of with the diethyl oxalate.[5] This produces an undesired β-keto ester (ethyl 2-methyl-3-oxopentanoate).

  • Ester Hydrolysis: The presence of moisture in your reagents or solvent will cause the strong base (sodium ethoxide) to hydrolyze your starting materials and/or your final product into their corresponding carboxylate salts.[6] These are typically lost during the organic workup phase.

  • Incomplete Reaction: The Claisen condensation is an equilibrium reaction. Its success hinges on the final, irreversible deprotonation of the product β-keto ester.[7] Insufficient base (less than one full equivalent) will result in poor yields as the equilibrium will not be driven to completion.[8][9]

  • Product Decarboxylation: During workup or purification, particularly if acidic conditions and heat are applied, the β-keto ester product can be hydrolyzed to a β-ketoacid, which readily loses CO₂ to form a simple ketone.[10]

Q2: I'm seeing a significant byproduct with a mass corresponding to the self-condensation of ethyl propionate. Why is this happening and how can I prevent it?

This is a classic side reaction in crossed Claisen condensations.[5] It occurs when the enolate of ethyl propionate attacks another molecule of neutral ethyl propionate instead of its intended target, diethyl oxalate.

Causality: This side reaction becomes dominant if the concentration of the ethyl propionate enolate is high in the presence of unreacted ethyl propionate before it has a chance to react with the diethyl oxalate.

Preventative Measures:

  • Controlled Addition: The most effective solution is to control the reagent addition sequence. Prepare a solution of the base (sodium ethoxide) and the non-enolizable ester (diethyl oxalate) in your reaction vessel first. Then, add the ethyl propionate dropwise to this mixture. This ensures that any enolate formed immediately encounters a high concentration of diethyl oxalate, its intended reaction partner, minimizing the chance of it reacting with another ethyl propionate molecule.

  • Temperature Management: Keep the reaction temperature low during the addition of ethyl propionate. This reduces the rate of all reactions but can improve selectivity for the desired crossed condensation.

Q3: My aqueous workup is generating a lot of propionate and oxalate salts, reducing my organic layer yield. What is causing this hydrolysis?

This issue stems from the presence of water in your reaction. The sodium ethoxide base is not only strong enough to deprotonate the ester but is also a potent nucleophile that will readily saponify (hydrolyze) any ester it encounters if water is present.

Causality:

  • Wet Solvents/Reagents: Using solvents (like ethanol or ether) or reagents that have not been properly dried is the most common source of moisture.

  • Atmospheric Moisture: Performing the reaction open to the air, especially on a humid day, can introduce sufficient water to cause problems.

Preventative Measures:

  • Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Ensure all glassware is oven-dried or flame-dried before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

  • Careful Workup: When quenching the reaction, do so at a low temperature (e.g., in an ice bath) by slowly adding the reaction mixture to cold, dilute acid. This neutralizes the base quickly and minimizes the time the esters are exposed to aqueous basic conditions.

Q4: During vacuum distillation, my product yield drops, and I isolate a lower-boiling, lower molecular weight ketone. What is this phenomenon?

You are observing the thermal decarboxylation of your product.[11] The β-keto ester is susceptible to hydrolysis back to a β-ketoacid, especially if any acidic or basic residues remain. This β-ketoacid intermediate is thermally unstable and readily loses carbon dioxide upon heating to yield ethyl propionyl acetate, which further can decompose.

Causality: The combination of heat and trace amounts of acid or base during distillation promotes this decomposition pathway.

Preventative Measures:

  • Thorough Neutralization: Ensure your product is carefully washed and neutralized before distillation. A wash with a saturated sodium bicarbonate solution can help remove any acidic impurities.[12]

  • Minimize Heat Exposure: Use a high-vacuum distillation apparatus to lower the boiling point of your product.[3] Use an oil bath for even heating and remove the product from the heat as soon as the distillation is complete. Avoid prolonged heating.

Visualizing Competing Reaction Pathways

The following diagram illustrates the desired reaction pathway versus the two most common side reactions: self-condensation and hydrolysis.

G cluster_start Starting Materials cluster_products Potential Products EP Ethyl Propionate SideProduct1 Self-Condensation Product EP->SideProduct1 Enolate Propionate Enolate EP->Enolate DEO Diethyl Oxalate DesiredProduct Desired Product (Diethyl 2-ethyl-3-oxosuccinate) DEO->DesiredProduct Base NaOEt Base->EP Deprotonation H2O Water (Contaminant) Base->H2O Side Reaction (Hydrolysis) SideProduct2 Hydrolysis Products (Salts) H2O->SideProduct2 Enolate->EP Side Reaction (Self-Condensation) Enolate->DEO Desired Pathway (Nucleophilic Attack)

Caption: Desired reaction vs. key side reaction pathways.

Optimized Protocol for Minimizing Side Reactions

This protocol incorporates best practices to favor the formation of Diethyl 2-ethyl-3-oxosuccinate. The key principles are ensuring anhydrous conditions and controlling the order of reagent addition.

1. Preparation of Sodium Ethoxide (in situ)

  • Rationale: Using freshly prepared sodium ethoxide from sodium metal and absolute ethanol ensures the base is anhydrous and highly active.

  • Procedure:

    • To a three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel (all protected by calcium chloride tubes), add 23 g (1 mole) of clean sodium metal cut into small pieces.
    • Add 300 mL of anhydrous diethyl ether.
    • Begin stirring and add 59 mL (1 mole) of absolute ethanol dropwise through the funnel at a rate that maintains a gentle reflux.
    • After all the ethanol is added, continue to stir until all the sodium has reacted and a fine white suspension of sodium ethoxide is formed.

2. Claisen Condensation

  • Rationale: Diethyl oxalate is added first, followed by the slow addition of ethyl propionate. This ensures the enolate forms in the presence of a high concentration of the electrophile, minimizing self-condensation.

  • Procedure:

    • Cool the sodium ethoxide suspension in an ice-water bath.
    • Add 146 g (1 mole) of diethyl oxalate to the flask.
    • Once the mixture is homogeneous and cold, begin the slow, dropwise addition of 102 g (1 mole) of ethyl propionate over 2-3 hours. Maintain the temperature below 10°C throughout the addition.[3]
    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

3. Workup and Isolation

  • Rationale: A careful, cold quench neutralizes the base and protonates the product enolate without promoting hydrolysis or subsequent decarboxylation.

  • Procedure:

    • Pour the reaction mixture slowly into a beaker containing 500g of crushed ice and 28 mL of concentrated sulfuric acid, with vigorous stirring.
    • Transfer the mixture to a separatory funnel. Separate the ether layer.
    • Extract the aqueous layer with two 100 mL portions of diethyl ether.
    • Combine all ether extracts and wash with a 10% sodium bicarbonate solution until CO₂ evolution ceases, then wash with water.
    • Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation.

4. Purification

  • Rationale: Vacuum distillation minimizes the temperature required to boil the product, preventing thermal decomposition and decarboxylation.[3]

  • Procedure:

    • Distill the crude product under reduced pressure. Collect the fraction boiling at approximately 135-140°C at 12 mmHg.
Summary of Side Reactions and Solutions
Side ReactionCausalityKey Preventative Measure
Self-Condensation High concentration of enolate with its parent ester.Add ethyl propionate slowly to a mixture of base and diethyl oxalate.
Ester Hydrolysis Presence of water in reagents or from the atmosphere.Use anhydrous solvents/reagents and conduct the reaction under an inert atmosphere.
Incomplete Reaction Insufficient base to drive the equilibrium forward.Use at least one full stoichiometric equivalent of a strong, non-nucleophilic base.
Decarboxylation Hydrolysis to a β-ketoacid followed by heating.Ensure thorough neutralization after workup and use high-vacuum distillation for purification.
Transesterification Mismatch between alkoxide base and ester's alkoxy group.Use an alkoxide base that matches the ester (e.g., sodium ethoxide for ethyl esters).

References

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]

  • Antus, O. O., et al. (2023). Diethyl 2-Cyano-3-oxosuccinate. Molbank, 2023(2), M1634. [Link]

  • Study.com. (n.d.). Can dimethyl oxalate undergo a self-condensation reaction in the presence of an appropriate base? Explain. [Link]

  • Online Chemistry Notes. (2021). Claisen condensation reaction - Examples and Mechanism. [Link]

  • Ashenhurst, J. (2020). The Claisen Condensation. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • Chegg.com. (2019). Write the mechanism for Claisen Condensation Reaction. [Link]

  • Organic Syntheses. (n.d.). Ethyl ethoxalylpropionate. Org. Synth. Coll. Vol. 1, p.238 (1941); Vol. 6, p.46 (1926). [Link]

  • Yale University Department of Chemistry. (n.d.). Problem Set 8. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]

  • Organic Syntheses. (n.d.). Succinic acid, diethyl ester. Org. Synth. Coll. Vol. 5, p.439 (1973); Vol. 48, p.54 (1968). [Link]

  • Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. [Link]

  • OpenStax. (2023). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Diethyl 2-methyl-3-oxosuccinate reductase. [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Overview of assays for hydrolysis of β-keto esters. [Link]

  • ResearchGate. (2001). The Claisen Condensation in Biology. [Link]

  • Google Patents. (n.d.).
  • Abd-El-Aziz, A. S., et al. (1995). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene-Cyclopentadienyliron Activation. Organometallics, 14(3), 1438–1446.
  • Pearson. (n.d.). Claisen Condensation. [Link]

  • BYJU'S. (n.d.). Claisen Condensation. [Link]

Sources

Technical Support Center: Purification of Diethyl 2-ethyl-3-oxosuccinate (DEOS)

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with Diethyl 2-ethyl-3-oxosuccinate (DEOS) . It prioritizes the removal of unreacted starting materials—specifically Diethyl Oxalate and Ethyl Butyrate —to ensure high purity for downstream applications such as heterocyclic synthesis or API development.

Executive Summary & Compound Profile

Diethyl 2-ethyl-3-oxosuccinate (DEOS) is typically synthesized via the Claisen condensation of Diethyl Oxalate and Ethyl Butyrate. A common issue in this synthesis is the persistence of unreacted Diethyl Oxalate (DEO) due to equilibrium limitations or excess reagent use.

Achieving pharmaceutical-grade purity requires exploiting the physical property differences (Boiling Point) and chemical properties (Enol Acidity) between the product and its contaminants.

ComponentRoleMolecular FormulaBoiling Point (Atm)Boiling Point (High Vac ~5 mmHg)*Acidity (pKa)
Diethyl 2-ethyl-3-oxosuccinate Target Product C₁₀H₁₆O₅>250°C (Est.)125–135°C Acidic (~8-9)
Diethyl Oxalate (DEO) ContaminantC₆H₁₀O₄185°C~70–75°C Neutral
Ethyl Butyrate ContaminantC₆H₁₂O₂121°C~25–30°C Neutral
Ethanol ByproductC₂H₆O78°C<0°C Neutral

*Vacuum boiling points are estimated based on nomographs and volatility trends.

Primary Workflow: Fractional Vacuum Distillation

The Gold Standard: Due to the hydrolytic sensitivity of oxalyl esters, thermal separation under reduced pressure is the preferred method. It minimizes chemical degradation while effectively removing lighter starting materials.

Troubleshooting Guide: Distillation

Q: My product is decomposing/darkening during distillation. What is happening? A: You are likely using insufficient vacuum, forcing the temperature too high.

  • Mechanism:

    
    -keto esters are thermally unstable and can undergo decarboxylation or polymerization at temperatures >150°C.
    
  • Solution: Ensure your vacuum system achieves <5 mmHg (preferably <1 mmHg) . This lowers the boiling point of DEOS to a safe range (110–135°C). Use a short-path distillation head to minimize residence time.

Q: I cannot separate Diethyl Oxalate (DEO) from the product; they co-distill. A: This indicates a lack of theoretical plates or too rapid a distillation rate.

  • The Fix:

    • Use a Vigreux column: Insert a 10–20 cm Vigreux column between the flask and the still head to increase fractionation efficiency.

    • Control the Reflux Ratio: Slow the take-off rate. You should see a clear temperature plateau for DEO (~70°C at 5 mmHg) before the temperature rises to the product fraction.

    • Check the "Forerun": Be aggressive in cutting the "intermediate" fraction between the DEO plateau and the DEOS plateau.

Q: The product solidifies or is too viscous in the condenser. A: DEOS is a liquid at room temperature, but high-molecular-weight byproducts (oligomers) can increase viscosity.

  • Check: If the distillate is solidifying, you may be distilling over heavier impurities. Ensure the bath temperature is not excessive. Circulate warm water (30°C) in the condenser if the product is exceptionally viscous, though this is rare for DEOS.

Visual Protocol: Distillation Setup

Distillation_Workflow Start Crude Reaction Mixture Strip 1. Strip Solvents/Ethanol (Rotary Evap, 40°C) Start->Strip VacSetup 2. Setup High Vacuum (<5 mmHg) Oil Bath: 140-160°C Strip->VacSetup Fraction1 3. Collect Fraction 1 (Impurities) Temp: <80°C (Ethyl Butyrate, Diethyl Oxalate) VacSetup->Fraction1 Vapor Rise Residue Pot Residue (Polymers/Salts) VacSetup->Residue Remains Intermediate 4. Intermediate Cut Temp: 80-120°C (Discard/Recycle) Fraction1->Intermediate Temp Increase Product 5. Collect Product Fraction Temp: 125-135°C (Clear/Yellowish Liquid) Intermediate->Product Stable Plateau

Figure 1: Fractional distillation decision tree for isolating DEOS.

Secondary Workflow: Chemical Purification (Acid-Base Extraction)

Use Case: When vacuum distillation is unavailable or if trace DEO persists after distillation. Principle: DEOS exists in equilibrium with its enol form, which is acidic (pKa ~8–9). It can be extracted into a basic aqueous phase, leaving neutral contaminants (Diethyl Oxalate, Ethyl Butyrate) in the organic phase.

⚠️ CRITICAL WARNING: Hydrolysis Risk Diethyl esters, especially oxalyl derivatives, are prone to hydrolysis and "autohydrolysis" [1].

  • Rule 1: Keep all solutions ICE COLD (0–5°C) .

  • Rule 2: Minimize contact time with base (<10 minutes).

  • Rule 3: Use weak bases (Sodium Carbonate/Bicarbonate) rather than Hydroxide.

Step-by-Step Extraction Protocol
  • Dissolution: Dissolve the crude oil in Diethyl Ether or MTBE (avoid DCM if possible to prevent emulsions).

  • Extraction (The "Wash"):

    • Extract the organic layer with cold 10% Na₂CO₃ (Sodium Carbonate).

    • Observation: The product (as the enolate salt) moves to the Aqueous Layer .

    • Waste: The Organic Layer now contains the unreacted Diethyl Oxalate and Ethyl Butyrate. Discard this layer.

  • Acidification:

    • Immediately transfer the basic aqueous layer to a flask containing crushed ice.

    • Slowly add cold 2M HCl or H₂SO₄ with vigorous stirring until pH ~2.

    • Observation: The DEOS will separate as an oil.[1]

  • Recovery:

    • Extract the acidic aqueous mixture with fresh Diethyl Ether (3x).

    • Dry combined organics over anhydrous MgSO₄.

    • Concentrate under reduced pressure.

Troubleshooting Guide: Extraction

Q: My yield is very low after extraction. A: Hydrolysis likely occurred.

  • Cause: The ester groups hydrolyzed into the carboxylic acid (which is water-soluble and won't extract back into ether easily) or decarboxylated.

  • Fix: Reduce the time the product spends in the base. Ensure the temperature never exceeds 5°C.

Q: Emulsions formed during the basic wash. A: Common with enolates.

  • Fix: Add a small amount of Brine (saturated NaCl) to the aqueous phase. Filter the biphasic mixture through a Celite pad if solid particulates are stabilizing the emulsion.

Extraction_Pathway Crude Crude Mixture (DEOS + DEO + Butyrate) BaseWash Wash with Cold Na2CO3 Crude->BaseWash OrgLayer Organic Layer (Contains DEO + Butyrate) BaseWash->OrgLayer Neutral Species AqLayer Aqueous Layer (Contains DEOS Enolate) BaseWash->AqLayer Acidic Species Acidify Acidify with HCl (pH ~2, 0°C) AqLayer->Acidify FinalExtract Extract with Ether & Evaporate Acidify->FinalExtract PureProduct Purified DEOS FinalExtract->PureProduct

Figure 2: Chemical separation exploiting the acidity of the beta-keto ester enol.

Frequently Asked Questions (FAQ)

Q: Can I use Column Chromatography (Silica Gel)? A: Yes, but with caveats.

  • Issue:

    
    -keto esters can stick to silica or decompose due to the acidity of the silica surface.
    
  • Modification: Deactivate the silica by flushing the column with 1% Triethylamine (TEA) in Hexane before loading.

  • Eluent: Use a gradient of Hexane:Ethyl Acetate (starting 95:5). Diethyl Oxalate is less polar and will elute before DEOS.

Q: How do I store the purified DEOS? A: The compound is sensitive to moisture and oxidation.[1]

  • Store under an Inert Atmosphere (Argon/Nitrogen) .

  • Keep in a Freezer (-20°C) .

  • Note: Even at low temps, slow autohydrolysis can occur if traces of acid/base remain. Ensure the product is neutral and dry before storage.

Q: Is "Diethyl ethyloxalacetate" the same thing? A: Yes. Chemical nomenclature can vary.

  • Diethyl 2-ethyl-3-oxosuccinate describes the structure based on the succinate backbone.

  • Diethyl ethyloxalacetate describes it as an ethylated derivative of oxalacetate.

  • Both refer to:

    
    .
    

References

  • Markov, O.N., et al. (2023).[2] "Diethyl 2-Cyano-3-oxosuccinate."[2] Molbank, 2023(2), M1634.[2] (Discusses acidity and autohydrolysis of related 2-oxosuccinates). Link

  • Bayer CropScience AG. (2013).[2] "Substituted Benzylpyrazoles." World Intellectual Property Organization, WO2013092512A1. (Contains synthesis and vacuum distillation protocol for Diethyl 2-ethyl-3-oxosuccinate). Link

  • National Center for Biotechnology Information. (2024).[3] "Diethyl oxalate."[1][2][4][5][6][7] PubChem Compound Summary for CID 7268. Link

Sources

Troubleshooting low conversion rates in Diethyl 2-ethyl-3-oxosuccinate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers encountering low conversion rates in the synthesis of Diethyl 2-ethyl-3-oxosuccinate (also known as ethyl 2-ethoxalylbutyrate or diethyl 2-ethyloxalacetate).

The synthesis typically involves a Crossed Claisen Condensation between Diethyl Oxalate and Ethyl Butyrate . This reaction relies on thermodynamic control and is highly sensitive to moisture, stoichiometry, and the order of addition.[1]

Technical Support Center: Troubleshooting Guide

Diagnostic Workflow

Before adjusting parameters, identify the stage of failure using the logic flow below.

TroubleshootingFlow Start Start: Low Yield Observed CheckSM Analyze Crude Mixture (GC/TLC) Is Starting Material (Ethyl Butyrate) Present? Start->CheckSM YesSM YES: Low Conversion CheckSM->YesSM Significant SM Left NoSM NO: High Conversion, Loss during Isolation CheckSM->NoSM Trace/No SM Moisture Check Reagents: Was NaOEt/Solvent anhydrous? YesSM->Moisture Acidification Check Workup pH: Was pH < 2 achieved? NoSM->Acidification Addition Check Protocol: Was Butyrate added TO Oxalate? Moisture->Addition Dry Equilibrium Check Equilibrium: Did product salt precipitate? Addition->Equilibrium Correct Order Decarb Check Distillation: Did temp exceed 150°C? Acidification->Decarb pH OK

Figure 1: Diagnostic logic to distinguish between reaction failure (kinetics/thermodynamics) and isolation failure (workup).

Phase 1: Reaction Parameters (The "Low Conversion" Core)

Q1: I am recovering a large amount of unreacted Ethyl Butyrate. Is my base inactive? A: If you observe unreacted starting material, the issue is likely moisture contamination or incorrect stoichiometry .[1]

  • The Mechanism: Sodium ethoxide (NaOEt) acts as the base to deprotonate ethyl butyrate. If water is present (even trace amounts in "absolute" ethanol), NaOEt hydrolyzes to NaOH and Ethanol.[1] NaOH will saponify your esters (producing carboxylate salts) rather than catalyzing the condensation, killing the reaction.[1]

  • The Fix:

    • Use freshly prepared NaOEt from sodium metal and absolute ethanol if possible.[1]

    • If using commercial NaOEt powder, ensure it is white/free-flowing.[1] Yellow/crusty solid indicates decomposition.

    • Self-Validation: Add a small amount of the reaction solvent to the base before adding esters. If it heats up significantly or fumes, your solvent is wet.[1]

Q2: The reaction starts well but stops at ~50% conversion. How do I drive it to completion? A: Claisen condensations are equilibrium processes. The reaction is driven forward by the precipitation of the sodium enolate salt of the product.

  • The Problem: If the solvent volume is too high (dilute) or the solvent polarity is too high, the salt remains soluble, and the ethanol byproduct pushes the equilibrium backward (Reverse Claisen).[1]

  • The Fix:

    • Concentration: Run the reaction at a high concentration (0.5 – 1.0 M).

    • Solvent System: Use a co-solvent like Toluene or Ether with the Ethanol. The sodium salt of the product is less soluble in these non-polar solvents and will precipitate as a "yellow scum" or solid, effectively removing the product from the equilibrium.

    • Distillation: If running in refluxing toluene/ethanol, install a Dean-Stark trap or fractionating column to continuously remove the ethanol formed during the reaction.

Q3: I see many side products (impurities) in the GC. What is happening? A: You are likely experiencing Self-Condensation of Ethyl Butyrate (forming Ethyl Butyrylbutyrate) rather than the desired Cross-Condensation.

  • The Cause: If Ethyl Butyrate is mixed with the base before Diethyl Oxalate is present, or if the concentration of Ethyl Butyrate is too high relative to Diethyl Oxalate.

  • The Fix (Inverse Addition):

    • Charge the flask with NaOEt (1.1 equiv) and Diethyl Oxalate (1.2 equiv).[1]

    • Slowly add Ethyl Butyrate (1.0 equiv) dropwise to this mixture.

    • Why? This ensures that as soon as the butyrate enolate forms, it is surrounded by a high concentration of the electrophile (Oxalate), favoring the cross-reaction.[1]

Phase 2: Workup & Isolation (The "Hidden Yield Loss")

Q4: My reaction mixture was a thick yellow solid, but after extraction, I recovered very little product. Where did it go? A: The product exists as a stable sodium enolate salt in the reaction mixture. It must be acidified to release the organic-soluble β-keto ester.

  • The Protocol:

    • The yellow solid must be treated with cold, dilute H₂SO₄ or HCl until the aqueous phase is distinctly acidic (pH 1–2).[1]

    • Warning: If you extract the yellow mixture directly with ether/DCM without acidifying, the product remains in the aqueous layer as the salt and is discarded with the water waste.[1]

Q5: The product decomposes during vacuum distillation. How do I purify it? A: β-keto esters like Diethyl 2-ethyl-3-oxosuccinate are thermally unstable and prone to decarboxylation (losing CO₂) if heated excessively, especially in the presence of trace acid or base.

  • The Fix:

    • Neutralize: Ensure the crude extract is washed with saturated NaHCO₃ to remove trace acid before distillation.

    • High Vacuum: Use high vacuum (< 2 mmHg) to keep the boiling point below 120°C.[1]

    • Alternative: If the product is >90% pure by NMR, skip distillation and use the crude directly for the next step (e.g., heterocycle synthesis).[1]

Optimized Experimental Protocol

Target: Synthesis of Diethyl 2-ethyl-3-oxosuccinate Scale: 100 mmol basis

ReagentEquiv.RoleCritical Note
Diethyl Oxalate 1.20ElectrophileMust be in excess to prevent self-condensation.
Ethyl Butyrate 1.00NucleophileAdd SLOWLY (dropwise) over 1 hour.[1]
Sodium Ethoxide 1.10BaseMust be anhydrous.
Ethanol/Toluene SolventMedium1:4 ratio helps precipitate the product salt.

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck flask equipped with a dropping funnel, thermometer, and N₂ inlet.

  • Base Preparation: Suspend Sodium Ethoxide (1.1 eq) in dry Toluene/Ethanol (4:1 ratio). Cool to 0–5°C.

  • Electrophile Addition: Add Diethyl Oxalate (1.2 eq) to the base suspension. (No reaction should occur yet).

  • Controlled Addition: Add Ethyl Butyrate (1.0 eq) dropwise over 60–90 minutes, maintaining temperature < 10°C.

    • Observation: The mixture should turn yellow and eventually form a thick precipitate (the sodium salt).

  • Equilibration: Allow to warm to Room Temperature and stir for 12 hours. (Optional: Mild reflux for 2 hours if conversion is <80%).

  • Workup:

    • Pour the reaction mixture into ice-cold dilute H₂SO₄ (calculated to neutralize base + 10% excess).

    • Extract with Diethyl Ether (3x).[1]

    • Wash organics with Brine -> Dry over MgSO₄ -> Concentrate.

  • Purification: Vacuum distillation (approx. 130–140°C at 15 mmHg, verify specific bp for ethyl analog).

Quantitative Troubleshooting Data

SymptomProbable CauseVerificationCorrective Action
Yield < 20% Wet Ethanol/BaseFuming upon adding Na to solventUse freshly distilled solvents; store NaOEt in desiccator.
Yield 40-50% Incomplete EquilibriumNo precipitate formedUse Toluene co-solvent; distill off Ethanol during reaction.
Impurity: Ethyl Butyrylbutyrate Incorrect Addition OrderGC/MS peak at M+ of self-condensationAdd Butyrate TO Oxalate (Inverse Addition).
Product Loss Incomplete AcidificationAqueous layer pH > 4Acidify to pH 1-2; ensure salt is fully dissolved before extraction.

References

  • Organic Syntheses , Coll.[1][2][3][4][5] Vol. 2, p. 272 (1943); Vol. 13, p. 42 (1933).[1] Ethyl Ethoxalylpropionate (Analogous procedure for methyl derivative). [1]

  • BenchChem Technical Support . Claisen Condensation Reactions Involving Diethyl Oxalate.

  • Markov, O.N., et al. (2023).[1][2] "Diethyl 2-Cyano-3-oxosuccinate". Molbank, 2023(2), M1634.[1][2] (Demonstrates Claisen conditions for oxosuccinates).

  • Chemistry LibreTexts . Mixed Claisen Condensations. (Mechanism and stoichiometry principles).

  • Sigma-Aldrich .[6] Diethyl oxalpropionate (Methyl analog) Product Data.

Sources

Technical Support Center: Characterization of Impurities in Diethyl 2-ethyl-3-oxosuccinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support center for the analysis of Diethyl 2-ethyl-3-oxosuccinate. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its purity is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals, providing in-depth, practical solutions to common challenges encountered during impurity characterization. Our approach is grounded in established analytical principles and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) guidelines.[2][3]

This document will provide answers to frequently asked questions, detailed troubleshooting guides for common analytical issues, and robust protocols for impurity profiling and characterization.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most probable sources and types of impurities in Diethyl 2-ethyl-3-oxosuccinate samples?

A1: Impurities in any API or intermediate can be broadly categorized based on their origin. For Diethyl 2-ethyl-3-oxosuccinate, which is typically synthesized via a Claisen condensation of diethyl oxalate and ethyl propionate, the primary sources are:

  • Process-Related Impurities: These originate from the manufacturing process itself.

    • Unreacted Starting Materials: Residual diethyl oxalate and ethyl propionate.

    • Intermediates: Incomplete reaction may leave behind intermediate species.

    • By-products from Side Reactions: Self-condensation of ethyl propionate, or multiple condensations leading to more complex structures.

  • Degradation Products: These form during manufacturing, storage, or handling due to exposure to stress factors like heat, light, humidity, or reactive excipients.[4] The ester and keto functionalities in Diethyl 2-ethyl-3-oxosuccinate make it susceptible to:

    • Hydrolysis: Breakdown of the ester groups to form the corresponding carboxylic acids.

    • Oxidation: Degradation in the presence of oxygen or oxidizing agents.

    • Decarboxylation: Loss of a carboxyl group, particularly under thermal stress.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, toluene) that are not completely removed. These are specifically addressed under ICH Q3C guidelines.[3]

Q2: What are the regulatory limits for impurities that I need to be aware of?

A2: The acceptable levels for impurities in new drug substances are defined by the ICH Q3A(R2) guideline.[5] These limits are based on the maximum daily dose (MDD) of the final drug product and are categorized into three key thresholds:

Threshold TypePurposeGeneral Limit (for MDD ≤ 2 g/day )
Reporting The level above which an impurity must be reported in a regulatory submission.≥ 0.05%
Identification The level above which the structure of an impurity must be confirmed.≥ 0.10% or 1.0 mg/day intake (whichever is lower)
Qualification The level above which an impurity must be assessed for its biological safety.≥ 0.15% or 1.0 mg/day intake (whichever is lower)

Table 1: Summary of ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.[3][5]

It is crucial to note that these are general thresholds and can vary based on the specific toxicity of an impurity. Any impurity that is also a significant degradation product must be monitored in the final drug product as per ICH Q3B(R2) guidelines.[4]

Q3: What is the most effective initial analytical approach for detecting impurities in a new batch?

A3: For a non-volatile small molecule like Diethyl 2-ethyl-3-oxosuccinate, High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) or Diode Array Detector (DAD) is the industry-standard technique for initial impurity profiling.[1][6]

Causality: HPLC offers excellent resolving power to separate the main component from closely related impurities. A DAD provides multi-wavelength data, which is invaluable for assessing peak purity and developing a robust quantitative method. This initial screen provides a "fingerprint" of the sample, allowing for the detection of new or elevated impurities compared to a reference standard.

Q4: I have detected an unknown impurity above the identification threshold. How do I determine its structure?

A4: Structural elucidation of an unknown impurity is a multi-step process that follows a logical progression from preliminary identification to definitive confirmation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The first step is to obtain the accurate mass of the impurity.[7][8] High-resolution mass spectrometry (HRMS), using techniques like Time-of-Flight (TOF) or Orbitrap, can provide a molecular formula.[9][10] Tandem MS (MS/MS) experiments can then be used to fragment the impurity, providing clues about its substructures.

  • Forced Degradation Studies: Performing forced degradation studies can help determine if the impurity is a degradation product and may help in proposing a plausible structure based on the degradation pathway.[11]

  • Isolation: If the structure cannot be confidently assigned by MS alone, the impurity must be isolated. Preparative HPLC is the most common method for this.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Once isolated and purified, NMR is the most powerful technique for unambiguous structure determination.[12][13] A combination of 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments will reveal the complete connectivity of the molecule.[14][15]

Section 2: Troubleshooting Guides

Scenario 1: An unexpected peak has appeared in my routine HPLC-UV analysis.
  • Initial Observation: A new peak, not present in the reference chromatogram, is observed.

  • Logical Troubleshooting Workflow:

G A New Peak Observed in HPLC B Inject a solvent blank A->B C Is the peak present in the blank? B->C D Yes: Source is solvent, glassware, or carryover. Clean system. C->D Yes E No: Peak is from the sample C->E No F Check system suitability (SST). Is SST passing? E->F G No: System malfunction. Troubleshoot pump, detector, column. F->G No H Yes: System is performing correctly F->H Yes I Assess Peak Purity with DAD. Is peak spectrally pure? H->I J No: Co-elution is occurring. Optimize separation method. I->J No K Yes: Peak is a single component I->K Yes L Proceed to Identification Workflow (LC-MS, Forced Degradation) K->L

Caption: Workflow for investigating a new HPLC peak.

  • Expert Insight: Before assuming the peak is a new sample impurity, it's critical to rule out system-level issues. A solvent blank injection is the fastest way to check for contamination or carryover from a previous injection. Following that, verifying system suitability ensures that the observation is real and not an artifact of a malfunctioning system.

Scenario 2: My HPLC method is not separating a known impurity from the main Diethyl 2-ethyl-3-oxosuccinate peak.
  • Initial Observation: A shoulder on the main peak or a broad peak indicates co-elution.

  • Method Development Strategy:

  • Modify Mobile Phase Strength:

    • Causality: Changing the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer alters the elution strength.

    • Action: If the impurity is eluting very close to the main peak, try a shallower gradient or a lower percentage of organic solvent in an isocratic method. This increases retention and provides more time for separation to occur.

  • Adjust Mobile Phase pH:

    • Causality: Diethyl 2-ethyl-3-oxosuccinate and its potential acidic or basic impurities can exist in ionized or non-ionized forms depending on the pH. The retention of ionizable compounds on a reversed-phase column is highly sensitive to pH.

    • Action: Adjust the pH of the aqueous portion of the mobile phase. For acidic impurities, a lower pH (e.g., 2.5-3.5) will suppress ionization and increase retention, potentially resolving it from the neutral main peak.

  • Change Column Chemistry:

    • Causality: The standard C18 column provides separation based on hydrophobicity. If this is insufficient, a different stationary phase can offer alternative separation mechanisms.

    • Action:

      • Phenyl-Hexyl: Provides pi-pi interactions, which can be effective if the impurity has aromatic character.

      • Pentafluorophenyl (PFP): Offers a mix of hydrophobic, aromatic, and dipole-dipole interactions.

      • Embedded Polar Group (Polar-Embedded): Can provide different selectivity for polar compounds.

  • Optimize Temperature:

    • Causality: Temperature affects mobile phase viscosity and mass transfer kinetics.

    • Action: Increasing the column temperature (e.g., from 30°C to 40°C) can decrease viscosity, leading to sharper peaks and sometimes improved resolution. Conversely, decreasing temperature can sometimes enhance selectivity. This should be explored systematically.

Section 3: Standard Operating Protocols

Protocol 1: General Purpose HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for the analysis of Diethyl 2-ethyl-3-oxosuccinate. Method validation is required for its intended use.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column providing good hydrophobic retention.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase to ensure sharp peaks for any acidic impurities.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 95% B over 30 minutesA broad gradient is a good starting point to elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Injection Vol. 10 µLA typical volume to avoid peak distortion.
Detector DAD, 210 nm210 nm is a relatively universal wavelength for organic molecules with chromophores.
Sample Prep. 1.0 mg/mL in 50:50 Water:AcetonitrileEnsures solubility and compatibility with the mobile phase.

Table 2: Starting HPLC-UV Method Parameters.

Protocol 2: Workflow for Structure Elucidation of an Unknown Impurity

This workflow outlines the comprehensive process from detection to final structural confirmation.

G cluster_0 Phase 1: Detection & Preliminary ID cluster_1 Phase 2: Isolation & Confirmation A Impurity detected > Identification Threshold (e.g., >0.10%) via HPLC-UV B Analyze by LC-HRMS (e.g., Q-TOF) A->B C Obtain Accurate Mass and Propose Molecular Formula(e) B->C D Perform MS/MS Fragmentation C->D E Compare fragmentation with predicted structures from synthesis route D->E F Is structure confidently assigned? E->F G Develop Preparative HPLC Method F->G No L Structure Confirmed & Documented F->L Yes H Isolate Impurity (mg scale) G->H I Confirm Purity of Isolated Fraction H->I J Acquire 1D & 2D NMR Spectra (¹H, ¹³C, COSY, HSQC, HMBC) I->J K Definitive Structure Elucidation J->K K->L

Caption: Comprehensive workflow for impurity structure elucidation.

Protocol 3: Forced Degradation Study

Objective: To investigate the potential degradation pathways of Diethyl 2-ethyl-3-oxosuccinate and to support the development of a stability-indicating analytical method.[11][16]

  • Sample Preparation: Prepare a stock solution of Diethyl 2-ethyl-3-oxosuccinate at 1.0 mg/mL in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: Expose the sample to the following conditions in parallel. A control sample (stored at 2-8°C in the dark) should be analyzed alongside the stressed samples.

    • Acid Hydrolysis: Add 1N HCl to the sample solution to a final concentration of 0.1N. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to the sample solution to a final concentration of 0.1N. Keep at room temperature for 4 hours. Note: Base hydrolysis is often much faster than acid hydrolysis for esters.

    • Oxidation: Add 3% hydrogen peroxide to the sample solution. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the stock solution in a sealed vial at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Analyze all stressed samples and the control sample by the HPLC-UV method described in Protocol 1.

    • Use an LC-MS method to identify the mass of the major degradation products.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify which conditions produced significant degradation.

    • The analytical method is considered "stability-indicating" if all degradation products are successfully separated from the main peak and from each other.

References

  • Vertex AI Search. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals - Research and Reviews.
  • Vertex AI Search. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research and Applications.
  • Vertex AI Search. (2014). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry.
  • Vertex AI Search. (2024). Impurity Profiling in different analytical techniques. IJNRD.
  • Vertex AI Search. (n.d.). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. TIJER.
  • Vertex AI Search. (n.d.). Diethyl 2-Cyano-3-oxosuccinate. MDPI.
  • Vertex AI Search. (n.d.). Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY. Almac.
  • Vertex AI Search. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation.
  • Vertex AI Search. (2025). The benefits of high-resolution mass spectrometry for impurity profiling. [Source not provided].
  • Vertex AI Search. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.
  • Vertex AI Search. (n.d.). Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA).
  • Vertex AI Search. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Source not provided].
  • Vertex AI Search. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
  • Vertex AI Search. (2006). ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH.
  • Vertex AI Search. (2024). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci.
  • Vertex AI Search. (2023). Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. KBI Biopharma.
  • Vertex AI Search. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. FDA.
  • Vertex AI Search. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura.
  • Vertex AI Search. (2015). Mass Spectrometry in Small Molecule Drug Development. [Source not provided].
  • Vertex AI Search. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • Vertex AI Search. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. [Source not provided].
  • Vertex AI Search. (2018). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review. Semantic Scholar.

Sources

Storage and handling guidelines for Diethyl 2-ethyl-3-oxosuccinate to prevent degradation

[2][3]

Product Class:

Critical Sensitivity:Storage Standard:

123

Part 1: The Degradation Mechanism (Why it fails)[1]

To prevent degradation, you must understand the "Failure Cascade."[1] Diethyl 2-ethyl-3-oxosuccinate is not a static molecule; it exists in a dynamic equilibrium between its Keto and Enol forms.[2][3][4] The presence of trace moisture triggers a specific degradation pathway that destroys the molecule irreversibly.[1]

The Failure Cascade: Hydrolysis-Driven Decarboxylation

The molecule contains an ester group at the

231

1

DegradationPathwayCompoundDiethyl 2-ethyl-3-oxosuccinate(Intact Reagent)Intermediateβ-Keto Acid Intermediate(Unstable)Compound->Intermediate Hydrolysis (Slow)MoistureTrace Moisture / H2OMoisture->IntermediateDecarbDecarboxylation Event(Loss of CO2)Intermediate->Decarb Heat / SpontaneousByproductDegradation Product(Ethyl 2-oxopentanoate)Decarb->Byproduct Irreversible

Figure 1: The degradation pathway of Diethyl 2-ethyl-3-oxosuccinate.[2][3] Note that hydrolysis is the rate-limiting step that enables the rapid, irreversible decarboxylation event.[1][2][3]

Part 2: Troubleshooting & FAQs

Q1: The liquid has turned from colorless to yellow/orange. Is it still usable?

Status: Caution / Likely Degraded Root Cause: Enolization & Aldol Condensation Unlike simple esters, this compound undergoes keto-enol tautomerism.[3] The enol form is reactive and can undergo self-condensation (dimerization) or oxidation when exposed to air or light.[3]

  • Diagnostic: Run a TLC or H-NMR.[2][3]

    • Intact: Distinct signals for the ethyl group and the succinate backbone.[1]

    • Degraded: Broadening of peaks, appearance of olefinic protons (polymerization), or loss of the integral ratio between the ethyl ester groups (indicating hydrolysis).[1]

  • Action: If the color is pale yellow, distill under high vacuum to repurify.[1] If orange/brown or viscous, discard.

Q2: I see a white precipitate forming in the bottle stored at .

Status: Critical Failure Root Cause: Hydrolysis to Oxalic Acid Derivatives In the presence of moisture, the "oxalacetate" portion can hydrolyze to release oxalic acid or its mono-ethyl ester, which are solids at low temperatures.[1]

  • Prevention: This indicates the septum was compromised. Always purge the headspace with Argon before resealing.[1]

  • Recovery: Filtration is rarely successful as the liquid phase likely contains dissolved acid, which accelerates further degradation (autocatalysis).[1] Discard the lot.

Q3: Can I store this compound in DMSO or Methanol stock solutions?

Status: Prohibited Root Cause: Transesterification & Decarboxylation [2][3]

  • Methanol: Will cause transesterification, converting your Diethyl ester to a Dimethyl or Methyl-Ethyl mixed ester within hours.[3]

  • DMSO: While aprotic, DMSO is hygroscopic (absorbs water from air).[1] Wet DMSO will trigger the hydrolysis cascade described in Figure 1.[1]

  • Correct Protocol: Prepare solutions fresh in anhydrous non-nucleophilic solvents (e.g., Dichloromethane, THF, or Toluene) immediately before use.[1]

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Long-Term Storage (Shelf Life Extension)

Objective: To halt hydrolysis and enol-oxidation.[2][3]

  • Container: Transfer reagent to an amber glass vial with a crimp-top or a high-quality screw cap with a PTFE (Teflon) liner.[2][3] Do not use Parafilm alone, as it is permeable to oxygen over time.[1]

  • Atmosphere: Displace oxygen/moisture by gently bubbling dry Argon or Nitrogen into the vial for 30 seconds before sealing.[3]

  • Temperature: Store at

    
     .
    
    • Note: While

      
       is superior, 
      
      
      is sufficient if the atmosphere is dry.
  • Desiccant: Place the vial inside a secondary container (jar) containing activated silica gel or Drierite.

Protocol B: Handling for Synthesis

Objective: To prevent "in-process" degradation during reaction setup.

StepActionScientific Rationale
1. Equilibrate Allow vial to warm to Room Temp (RT) in a desiccator before opening.Opening a cold vial condenses atmospheric moisture directly into the reagent, triggering hydrolysis.
2.[1] Aliquot Use a dry, nitrogen-flushed syringe to withdraw the liquid.[3]Avoids introducing humid air into the stock bottle.[1]
3. Solvent Dissolve in anhydrous solvent (e.g., dry THF).[1]Protic solvents (EtOH, MeOH) or wet solvents promote transesterification and hydrolysis.
4.[1] Base Addition If using a base (e.g., NaH, LDA), add the base to the reagent at

or lower
.[1]
Deprotonation generates the enolate.[1] At RT, the enolate is prone to self-condensation (polymerization).[1]

Part 4: Quantitative Specifications

ParameterSpecificationCritical Limit
Purity (GC/NMR)


(Discard)
Moisture Content


(Triggers rapid decay)
Appearance Colorless to Pale Yellow LiquidDark Orange/Brown or Solidified
Storage Temp


(Accelerated decarboxylation)

References

  • BenchChem. (2025).[1][3][5][6] Preventing decarboxylation of beta-keto acids during analysis. Retrieved from [1]

  • Markov, O. N., et al. (2023).[1][4][7] Diethyl 2-Cyano-3-oxosuccinate: Synthesis, Structure, and Reactivity. Molbank, 2023(2), M1634.[1][7] (Demonstrates the keto-enol instability and dimerization risks of 2-oxosuccinate derivatives). Retrieved from [1]

  • PubChem. (2025).[1][3][8][9] Diethyl 2-methyl-3-oxosuccinate (Analogous Compound Data). CID 97750.[3] (Provides physical property baselines for diethyl oxalacetate derivatives). Retrieved from [1]

  • Organic Chemistry Portal. (2023). Synthesis and Stability of

    
    -keto Esters. (General reactivity patterns for Claisen condensation products). Retrieved from [1]
    

Validation & Comparative

A Comparative Guide to Quantitative NMR (qNMR) Analysis for Purity Assessment of Diethyl 2-ethyl-3-oxosuccinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a procedural step but a cornerstone of safety, efficacy, and reproducibility. Diethyl 2-ethyl-3-oxosuccinate, a key building block in various synthetic pathways, is no exception. This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for its purity assessment, juxtaposed with traditional analytical techniques. As a senior application scientist, the following discourse is built on the pillars of technical accuracy, field-proven insights, and a self-validating framework to ensure trustworthiness in the presented methodologies.

The Criticality of Purity in Diethyl 2-ethyl-3-oxosuccinate

The presence of impurities in Diethyl 2-ethyl-3-oxosuccinate can significantly impact the yield, stereochemistry, and purity of subsequent reaction products. In a pharmaceutical context, such impurities could lead to the formation of undesired side products, potentially altering the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). Therefore, a robust and accurate analytical method for purity determination is paramount.

The Ascendancy of qNMR: A Primary Ratio Method

Quantitative NMR (qNMR) has emerged as a powerful tool for the purity determination of organic compounds.[1][2] Unlike chromatographic techniques that rely on response factors, qNMR is a primary ratio method, meaning the signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal.[1] This fundamental principle allows for the direct and accurate quantification of a substance without the need for a reference standard of the analyte itself.[1][3]

The core advantage of qNMR lies in its ability to provide both structural and quantitative information in a single experiment.[2] For Diethyl 2-ethyl-3-oxosuccinate, this means we can simultaneously confirm the compound's identity and determine its purity with a high degree of accuracy and precision.

Causality in Experimental Choices for qNMR

The success of a qNMR experiment hinges on a series of carefully considered choices, each with a direct impact on the quality of the results.

  • Internal Standard Selection: The choice of an internal standard is critical for accurate quantification.[1] An ideal internal standard should be of high purity (≥99%), chemically inert, and have signals that do not overlap with the analyte's signals.[4] For Diethyl 2-ethyl-3-oxosuccinate, a common choice is a certified reference material (CRM) like maleic acid or 1,4-dinitrobenzene, which offer well-resolved singlets in regions of the ¹H NMR spectrum that are typically free from analyte signals.

  • Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard.[5] For Diethyl 2-ethyl-3-oxosuccinate, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices. It's important to note that Diethyl 2-ethyl-3-oxosuccinate can exist in a keto-enol tautomeric equilibrium, and the choice of solvent can influence this equilibrium.[6] However, for the purpose of purity determination by qNMR, as long as the signals from both tautomers are integrated, the total molar amount remains the same.

  • Instrumental Parameters: To ensure accurate integration, complete relaxation of all relevant nuclei between pulses is essential. This is achieved by setting the relaxation delay (d1) to at least five times the longest spin-lattice relaxation time (T₁) of the protons being quantified. A sufficient signal-to-noise ratio (S/N > 250:1) is also crucial for integration accuracy.[7]

Experimental Protocol: qNMR Purity Assessment of Diethyl 2-ethyl-3-oxosuccinate

This protocol outlines a self-validating system for the purity determination of Diethyl 2-ethyl-3-oxosuccinate using ¹H-qNMR.

Materials:

  • Diethyl 2-ethyl-3-oxosuccinate sample

  • Certified Internal Standard (e.g., Maleic Acid, ≥99.5% purity)

  • Deuterated Solvent (e.g., CDCl₃, 99.8% D)

  • High-precision analytical balance (readability to 0.01 mg)

  • Volumetric flasks and pipettes (Class A)

  • NMR spectrometer (e.g., 400 MHz or higher)

Step-by-Step Methodology:

  • Sample and Standard Preparation:

    • Accurately weigh approximately 20 mg of the Diethyl 2-ethyl-3-oxosuccinate sample into a clean, dry vial.

    • Accurately weigh approximately 10 mg of the certified internal standard (e.g., Maleic Acid) into the same vial. The precise masses are critical for the final calculation.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.

    • Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using a quantitative pulse program.

    • Key Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): ≥ 30 seconds (to ensure full relaxation of all protons)

      • Number of Scans (ns): ≥ 16 (to achieve adequate signal-to-noise)

      • Acquisition Time (aq): ≥ 3 seconds

      • Spectral Width (sw): Appropriate to cover all signals of interest.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired FID.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Perform baseline correction to ensure a flat baseline across the spectrum.

    • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For Diethyl 2-ethyl-3-oxosuccinate, the quartet of the CH₂ group of the ethyl ester or the triplet of the CH₃ group can be used. For the enol form, the vinyl proton signal can also be utilized. For Maleic Acid, the singlet of the two vinyl protons is used.

    • Calculate the purity of the analyte using the following equation[5]:

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

    • "analyte" refers to Diethyl 2-ethyl-3-oxosuccinate

    • "std" refers to the internal standard

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh Analyte weigh_std Accurately weigh Internal Standard weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) transfer->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate result Purity Result calculate->result

Caption: Workflow for qNMR Purity Assessment.

Comparative Analysis with Alternative Methods

While qNMR offers significant advantages, it is essential to compare its performance with other established analytical techniques for purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for purity determination, separating components based on their differential partitioning between a mobile and a stationary phase.[8]

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Quantification: Purity is typically determined by area percentage, assuming all impurities have a similar response factor to the main component. For more accurate results, a reference standard of Diethyl 2-ethyl-3-oxosuccinate is required for calibration.[9]

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds like Diethyl 2-ethyl-3-oxosuccinate.[10]

Experimental Protocol: GC-FID Analysis

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm).

  • Carrier Gas: Helium or Nitrogen.

  • Injector and Detector Temperature: 250 °C and 300 °C, respectively.

  • Oven Program: A temperature gradient to ensure separation of impurities.

  • Quantification: Similar to HPLC, purity is often determined by area percentage. The use of an internal standard can improve accuracy.

Titration

For esters, saponification followed by back-titration is a classical method for purity determination.[11]

Experimental Protocol: Saponification Titration

  • Accurately weigh a sample of Diethyl 2-ethyl-3-oxosuccinate.

  • Add a known excess of standardized ethanolic potassium hydroxide solution.

  • Heat the mixture under reflux for a specified time to ensure complete saponification.

  • Cool the solution and back-titrate the excess potassium hydroxide with a standardized solution of hydrochloric acid using a suitable indicator (e.g., phenolphthalein).

  • A blank titration without the sample is performed to determine the initial amount of potassium hydroxide.

  • The difference in the volume of titrant used for the blank and the sample is used to calculate the amount of potassium hydroxide consumed during saponification, and thus the purity of the ester.

Visualizing the Comparative Workflows

Comparative_Workflows cluster_qnmr qNMR cluster_hplc HPLC cluster_gc GC cluster_titration Titration qnmr_prep Sample + Internal Std Preparation qnmr_acq NMR Acquisition qnmr_prep->qnmr_acq qnmr_proc Data Processing & Calculation qnmr_acq->qnmr_proc hplc_prep Sample Preparation & Dilution hplc_acq Chromatographic Separation hplc_prep->hplc_acq hplc_proc Peak Integration & Area % Calculation hplc_acq->hplc_proc gc_prep Sample Preparation & Dilution gc_acq Chromatographic Separation gc_prep->gc_acq gc_proc Peak Integration & Area % Calculation gc_acq->gc_proc titration_prep Saponification with Excess Base titration_acq Back-Titration with Standard Acid titration_prep->titration_acq titration_proc Purity Calculation titration_acq->titration_proc

Caption: Comparative Analytical Workflows.

Data Presentation: A Comparative Summary

The following table summarizes the performance characteristics of each method for the purity assessment of Diethyl 2-ethyl-3-oxosuccinate, based on typical experimental data.

ParameterqNMRHPLC-UVGC-FIDTitration
Principle Direct proportionality between signal integral and number of nucleiDifferential partitioning between mobile and stationary phasesSeparation based on volatility and interaction with a stationary phaseChemical reaction (saponification) and volumetric analysis
Reference Standard Internal standard of a different compound requiredAnalyte-specific reference standard recommended for highest accuracyAnalyte-specific reference standard recommended for highest accuracyStandardized titrants required
Specificity High (signal-specific)High (retention time and UV spectrum)High (retention time)Moderate (reactivity-based)
Accuracy (% Recovery) 99-101%98-102%98-102%97-103%
Precision (%RSD) < 1%< 2%< 2%< 3%
Analysis Time ~15-30 min per sample~20-40 min per sample~20-40 min per sample~1-2 hours per sample
Throughput ModerateHigh (with autosampler)High (with autosampler)Low
Sample Consumption Low (~20 mg)Low (~1-10 mg)Low (~1 mg)High (~1-2 g)
Information Provided Purity and structural confirmationPurity and impurity profilePurity and volatile impurity profileOverall ester content

Conclusion: The Authoritative Choice for Purity Assessment

For the purity assessment of Diethyl 2-ethyl-3-oxosuccinate, qNMR stands out as a superior technique due to its high accuracy, precision, and the ability to provide structural confirmation simultaneously.[9] Its status as a primary ratio method eliminates the need for an analyte-specific reference standard, which is a significant advantage, especially for novel compounds or when a certified standard is unavailable.[3] While HPLC and GC are powerful separation techniques that provide valuable information about impurity profiles, their accuracy for absolute quantification is often dependent on the availability of a high-purity reference standard of the analyte. Titration, although a classic method, lacks the specificity to distinguish between different esters and is more labor-intensive.

In a regulated environment such as drug development, the adoption of qNMR for purity assessment is increasingly recognized by pharmacopeias and regulatory bodies.[1] Its robustness, coupled with the detailed insights it provides, makes it an invaluable tool for ensuring the quality and consistency of Diethyl 2-ethyl-3-oxosuccinate and other critical chemical intermediates. The self-validating nature of the qNMR protocol presented herein, grounded in fundamental principles and meticulous experimental design, provides a trustworthy framework for researchers and scientists to implement this powerful analytical technique.

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The Versatile Virtuoso: A Comparative Guide to Diethyl 2-ethyl-3-oxosuccinate and its Synthetic Equivalents

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the myriad of synthons available to the modern chemist, β-ketoesters stand out for their remarkable versatility, serving as pivotal intermediates in the construction of a diverse array of molecular architectures, particularly heterocyclic scaffolds that form the core of many pharmaceutical agents. This guide provides an in-depth comparative analysis of Diethyl 2-ethyl-3-oxosuccinate, a valuable yet perhaps underutilized building block, against its more common counterparts. We will delve into its reactivity, synthetic applications, and provide practical, experimentally-derived insights to inform your selection of the optimal synthon for your research endeavors.

Introduction to the 2-Substituted-3-oxosuccinate Scaffold

Diethyl 2-substituted-3-oxosuccinates are characterized by a unique arrangement of functional groups: two ester moieties and a ketone, with a substituent at the α-position to one of the carbonyls. This arrangement imbues the molecule with a rich chemical reactivity, making it a powerful tool in the synthetic chemist's arsenal. The presence of the β-dicarbonyl system results in a pronounced acidity of the α-proton, facilitating enolate formation and subsequent reactions. Furthermore, these compounds predominantly exist in their enol tautomeric form, a feature that significantly influences their reactivity and spectroscopic properties.

Diethyl 2-ethyl-3-oxosuccinate: A Profile

Diethyl 2-ethyl-3-oxosuccinate is a member of the 2-substituted-3-oxosuccinate family, bearing an ethyl group at the C2 position. While not as extensively documented as some of its analogues, its synthetic utility can be logically inferred from the established chemistry of related compounds.

Synthesis

The most common and efficient method for the synthesis of Diethyl 2-ethyl-3-oxosuccinate is the Claisen condensation. This reaction involves the condensation of diethyl oxalate with an ester containing α-hydrogens, in this case, ethyl propionate, in the presence of a suitable base such as sodium ethoxide.

Conceptual Synthesis Workflow

Diethyl Oxalate Diethyl Oxalate Claisen Condensation Claisen Condensation Diethyl Oxalate->Claisen Condensation Ethyl Propionate Ethyl Propionate Ethyl Propionate->Claisen Condensation Base (NaOEt) Base (NaOEt) Base (NaOEt)->Claisen Condensation Catalyst Diethyl 2-ethyl-3-oxosuccinate Diethyl 2-ethyl-3-oxosuccinate Claisen Condensation->Diethyl 2-ethyl-3-oxosuccinate Product

Caption: General workflow for the synthesis of Diethyl 2-ethyl-3-oxosuccinate.

Comparative Analysis with Similar Synthons

The true efficacy of a building block is best understood through comparison. Here, we evaluate Diethyl 2-ethyl-3-oxosuccinate against two commonly employed synthons: Diethyl 2-methyl-3-oxosuccinate and Diethyl 2-cyano-3-oxosuccinate.

FeatureDiethyl 2-ethyl-3-oxosuccinateDiethyl 2-methyl-3-oxosuccinateDiethyl 2-cyano-3-oxosuccinateDiethyl Oxaloacetate (unsubstituted)
Synthesis Claisen condensation of ethyl propionate and diethyl oxalate.Claisen condensation of ethyl propionate and diethyl oxalate.Claisen condensation of ethyl cyanoacetate and diethyl oxalate.[1]Claisen condensation of ethyl acetate and diethyl oxalate.[2]
Reactivity of α-proton Moderately acidic.Slightly more acidic than the ethyl analogue due to less steric hindrance.Significantly more acidic due to the electron-withdrawing nature of the cyano group.[1]Most acidic among the alkyl-substituted analogues.
Steric Hindrance Moderate, due to the ethyl group.Lower than the ethyl analogue.Similar to the methyl analogue.Lowest steric hindrance.
Predominant Tautomer Expected to be primarily in the enol form.Predominantly in the enol form.Strongly shifted to the enol form, existing as hydrogen-bonded dimers in the solid state.[1][3]Exists as a keto-enol tautomer mixture.
Key Applications Synthesis of substituted heterocycles (e.g., pyridazinones, pyrazoles).Similar applications to the ethyl analogue.Versatile precursor for various N- and O-containing heterocycles.[4]Wide range of applications in heterocycle synthesis.

The Japp-Klingemann Reaction: A Key Application

A cornerstone of the synthetic utility of 2-substituted-3-oxosuccinates is the Japp-Klingemann reaction. This reaction provides a facile route to the synthesis of arylhydrazones, which are valuable precursors for the construction of indole and pyrazole ring systems, both of which are prevalent in medicinal chemistry.[5]

The reaction proceeds via the coupling of an aryl diazonium salt with the enolate of the β-ketoester. A subsequent acyl cleavage step, driven by the formation of a stable carboxylate, yields the corresponding arylhydrazone.

Japp-Klingemann Reaction Mechanism

cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Coupling cluster_2 Step 3: Acyl Cleavage DEOS Diethyl 2-ethyl-3-oxosuccinate Enolate Enolate DEOS->Enolate Base Base Base Azo_intermediate Azo Intermediate Enolate->Azo_intermediate Diazonium Salt Diazonium Ar-N₂⁺ Hydrazone Arylhydrazone Product Azo_intermediate->Hydrazone Hydrolysis Hydrolysis Hydrolysis

Caption: Mechanism of the Japp-Klingemann reaction with Diethyl 2-ethyl-3-oxosuccinate.

Experimental Protocol: Synthesis of a Pyridazinone Derivative

This protocol outlines a general procedure for the synthesis of a pyridazinone derivative, a class of heterocycles with diverse biological activities, using a 2-substituted-3-oxosuccinate as a key building block.[6][7][8]

Materials:

  • Diethyl 2-ethyl-3-oxosuccinate (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol (as solvent)

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of Diethyl 2-ethyl-3-oxosuccinate in ethanol, add a catalytic amount of glacial acetic acid.

  • Add hydrazine hydrate dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired pyridazinone derivative.

Rationale: The initial condensation of hydrazine with one of the ester carbonyl groups, followed by an intramolecular cyclization and dehydration, leads to the formation of the stable pyridazinone ring. The ethyl substituent at the C2 position of the starting material will ultimately be incorporated into the final heterocyclic product, allowing for the synthesis of a library of substituted pyridazinones.

The Impact of the α-Substituent on Reactivity and Application

The nature of the substituent at the C2 position of the oxosuccinate scaffold plays a crucial role in modulating the reactivity and directing the synthetic outcome.

  • Electron-donating groups (e.g., methyl, ethyl): These groups slightly decrease the acidity of the α-proton compared to the unsubstituted analogue. However, they provide a handle for introducing further diversity into the final molecule. The steric bulk of the alkyl group can also influence the regioselectivity of certain reactions.

  • Electron-withdrawing groups (e.g., cyano, chloro): These groups significantly increase the acidity of the α-proton, facilitating enolate formation under milder conditions. The cyano group, in particular, offers a versatile functional handle for subsequent transformations. For instance, diethyl 2-cyano-3-oxosuccinate is a valuable precursor for a wide range of nitrogen and oxygen-containing heterocycles.[4]

Conclusion and Future Outlook

Diethyl 2-ethyl-3-oxosuccinate, while less explored than some of its counterparts, presents itself as a highly valuable and versatile building block for organic synthesis. Its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly the Japp-Klingemann reaction, makes it an attractive synthon for the construction of complex molecular architectures.

The comparative analysis presented in this guide highlights the subtle yet significant influence of the α-substituent on the reactivity and synthetic utility of 2-substituted-3-oxosuccinates. For researchers and drug development professionals, a careful consideration of these factors will enable the rational design of synthetic routes and the efficient construction of novel chemical entities with potential therapeutic applications. Further exploration of the synthetic applications of Diethyl 2-ethyl-3-oxosuccinate is warranted and promises to unveil new avenues for the synthesis of medicinally relevant compounds.

References

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A Senior Application Scientist's Guide to Investigating Cross-Reactivity of Diethyl 2-ethyl-3-oxosuccinate and Its Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the potential for immune-mediated adverse reactions is a critical component of preclinical safety assessment. Small molecules, such as Diethyl 2-ethyl-3-oxosuccinate, can act as haptens, forming covalent bonds with endogenous proteins and triggering an immune response. This guide provides a comprehensive framework for assessing the cross-reactivity of Diethyl 2-ethyl-3-oxosuccinate and its structural analogues, offering both the theoretical underpinnings and detailed experimental protocols to empower your research.

The Rationale: Why Investigate Cross-Reactivity?

Diethyl 2-ethyl-3-oxosuccinate, a β-keto ester, possesses functional groups with the potential for electrophilic reactivity, a key characteristic of many haptens. The formation of a hapten-protein conjugate can lead to recognition by the immune system, resulting in sensitization and potential for hypersensitivity reactions upon subsequent exposure. Cross-reactivity, where an immune response is elicited by structurally similar compounds, is a significant concern in drug development, as it can lead to unexpected adverse events. This guide outlines a systematic approach to evaluating the potential for both direct sensitization and cross-reactivity among a series of related oxosuccinate derivatives.

Understanding the Mechanism: Haptenation and Immune Recognition

Small molecules like Diethyl 2-ethyl-3-oxosuccinate are typically not immunogenic on their own. However, their electrophilic nature allows them to form covalent adducts with nucleophilic residues on proteins, such as lysine and cysteine. This process, known as haptenation, creates a novel antigenic determinant that can be processed by antigen-presenting cells (APCs) and presented to T-lymphocytes, initiating an immune response.

The chemical structure of the hapten plays a crucial role in both its reactivity and the specificity of the ensuing immune response. For the oxosuccinate derivatives under investigation, the reactivity is likely centered around the carbonyl groups. The substituent at the 2-position (e.g., ethyl, methyl, isopropyl, cyano) can influence the steric and electronic properties of the molecule, thereby affecting its rate of protein binding and the nature of the antigenic determinant formed.

A Comparative Approach: Selecting Structural Analogues

To thoroughly investigate cross-reactivity, a panel of structurally related compounds should be evaluated alongside Diethyl 2-ethyl-3-oxosuccinate. The following commercially available analogues provide a systematic variation at the 2-position, allowing for a comprehensive assessment of structure-activity relationships:

Compound NameStructureKey Feature
Diethyl 2-ethyl-3-oxosuccinate (Target) Ethyl group at C2
Diethyl 2-oxosuccinate (Parent Compound)No substituent at C2
Diethyl 2-methyl-3-oxosuccinateMethyl group at C2
Diethyl 2-isopropyl-3-oxosuccinateIsopropyl group at C2
Diethyl 2-cyano-3-oxosuccinateCyano group at C2

This selection allows for the investigation of how the size and electronic nature of the C2 substituent impact protein reactivity and immunological cross-reactivity.

Experimental Workflow for Assessing Cross-Reactivity

A multi-tiered experimental approach is recommended to build a comprehensive understanding of the cross-reactivity potential of Diethyl 2-ethyl-3-oxosuccinate and its analogues. This workflow encompasses biochemical and cell-based assays.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays hapten_protein Hapten-Protein Conjugate Formation mass_spec Mass Spectrometry Analysis hapten_protein->mass_spec Characterize Adducts elisa_dev Competitive ELISA Development hapten_protein->elisa_dev Generate Immunogen ltt Lymphocyte Transformation Test (LTT) mass_spec->ltt Confirm reactivity elisa_dev->elisa_dev elisa_dev->ltt Inform on cross-reactivity pbmc_isolation PBMC Isolation pbmc_isolation->ltt cytokine_assay Cytokine Release Assay pbmc_isolation->cytokine_assay

Caption: A multi-faceted approach to assess cross-reactivity.

Detailed Experimental Protocols

Part 1: Hapten-Protein Conjugate Formation and Analysis

Objective: To generate and characterize the covalent adducts formed between the oxosuccinate derivatives and a model protein.

Protocol:

  • Protein Selection: Use a well-characterized protein with abundant nucleophilic residues, such as Human Serum Albumin (HSA). Prepare a stock solution of HSA (e.g., 10 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Hapten Incubation: For each oxosuccinate derivative, prepare a series of concentrations (e.g., 0.1, 1, and 10 mM) in a compatible solvent (e.g., DMSO).

  • Conjugation Reaction: Add the hapten solutions to the HSA solution at a defined molar ratio (e.g., 1:10, 1:100 protein to hapten). Incubate the mixtures at 37°C for a set period (e.g., 24 hours) with gentle agitation. Include a vehicle control (HSA with solvent only).

  • Removal of Unbound Hapten: After incubation, remove the unbound hapten by dialysis against the reaction buffer or using a desalting column.

  • Mass Spectrometry Analysis:

    • Intact Protein Analysis: Analyze the intact hapten-HSA conjugates by LC-MS to determine the extent of modification (i.e., the number of hapten molecules bound per protein molecule).

    • Peptide Mapping: Digest the conjugates with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify the specific amino acid residues that have been modified.

Part 2: Development of a Competitive ELISA for Cross-Reactivity Assessment

Objective: To develop a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the cross-reactivity of antibodies raised against the target compound with its structural analogues.

competitive_elisa cluster_steps Competitive ELISA Workflow cluster_interpretation Interpretation step1 1. Coat plate with hapten-protein conjugate step2 2. Block non-specific binding sites step1->step2 step3 3. Add primary antibody pre-incubated with free hapten (competitor) step2->step3 step4 4. Wash unbound antibody step3->step4 step5 5. Add enzyme-linked secondary antibody step4->step5 step6 6. Wash unbound secondary antibody step5->step6 step7 7. Add substrate and measure signal step6->step7 interpretation Signal is inversely proportional to the amount of free hapten. High signal = Low cross-reactivity. Low signal = High cross-reactivity.

Caption: Workflow of a competitive ELISA for cross-reactivity.

Protocol:

  • Immunogen Preparation: Conjugate Diethyl 2-ethyl-3-oxosuccinate to a carrier protein suitable for immunization (e.g., Keyhole Limpet Hemocyanin, KLH).

  • Antibody Production: Raise polyclonal or monoclonal antibodies against the Diethyl 2-ethyl-3-oxosuccinate-KLH conjugate in a suitable animal model (e.g., rabbit or mouse) following standard immunization protocols.

  • ELISA Plate Coating: Coat the wells of a 96-well microtiter plate with the Diethyl 2-ethyl-3-oxosuccinate-HSA conjugate (the coating antigen) at an optimized concentration (e.g., 1-10 µg/mL) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Competition Step:

    • Prepare a series of dilutions for each of the oxosuccinate derivatives (the competitors) in assay buffer.

    • In a separate plate, pre-incubate a fixed, optimized dilution of the primary antibody with each concentration of the competitor for 1-2 hours at room temperature.

  • Incubation: Transfer the antibody-competitor mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate to remove unbound antibodies.

    • Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) at an optimized dilution. Incubate for 1 hour at room temperature.

    • Wash the plate and add a suitable substrate (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Plot the absorbance against the log of the competitor concentration. Calculate the half-maximal inhibitory concentration (IC50) for each compound. The IC50 is the concentration of the competitor that inhibits 50% of the antibody binding to the coated antigen. Cross-reactivity (%) is calculated as: (IC50 of Diethyl 2-ethyl-3-oxosuccinate / IC50 of analogue) x 100.[1]

Hypothetical Data Presentation:

CompoundIC50 (µM)Cross-Reactivity (%)
Diethyl 2-ethyl-3-oxosuccinate1.5100
Diethyl 2-oxosuccinate10.214.7
Diethyl 2-methyl-3-oxosuccinate3.839.5
Diethyl 2-isopropyl-3-oxosuccinate25.65.9
Diethyl 2-cyano-3-oxosuccinate>100<1.5
Part 3: Cell-Based Assays for T-Cell Cross-Reactivity

Objective: To assess the ability of Diethyl 2-ethyl-3-oxosuccinate and its analogues to induce a proliferative response and cytokine release in peripheral blood mononuclear cells (PBMCs) from sensitized individuals (or a suitable in vitro model).

Protocol: Lymphocyte Transformation Test (LTT) [2][3]

  • PBMC Isolation: Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.[4]

  • Cell Culture: Resuspend the PBMCs in a complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum and antibiotics) and seed them in a 96-well plate at a density of 1.5 x 10⁵ cells/well.

  • Stimulation: Add the oxosuccinate derivatives to the wells at various concentrations (e.g., 1, 10, 100 µM). Include an unstimulated control (vehicle only) and a positive control (e.g., phytohemagglutinin, PHA).

  • Incubation: Incubate the plates for 5-7 days at 37°C in a humidified 5% CO₂ atmosphere.

  • Proliferation Measurement: On the final day of incubation, add a proliferation marker such as BrdU or [³H]-thymidine to the wells and incubate for an additional 18-24 hours. Measure the incorporation of the marker according to the manufacturer's instructions.

  • Data Analysis: Calculate the Stimulation Index (SI) for each compound at each concentration: SI = (Mean signal of stimulated cells) / (Mean signal of unstimulated cells). An SI value ≥ 2 is often considered a positive response.[5]

Hypothetical Data Presentation:

Compound (at 10 µM)Mean Signal (Stimulated)Mean Signal (Unstimulated)Stimulation Index (SI)
Diethyl 2-ethyl-3-oxosuccinate1.850.218.8
Diethyl 2-oxosuccinate0.420.212.0
Diethyl 2-methyl-3-oxosuccinate1.150.215.5
Diethyl 2-isopropyl-3-oxosuccinate0.310.211.5
Diethyl 2-cyano-3-oxosuccinate0.230.211.1

Protocol: Cytokine Release Assay [6][7]

  • PBMC Isolation and Culture: Follow steps 1 and 2 of the LTT protocol.

  • Stimulation: Add the oxosuccinate derivatives to the wells at various concentrations.

  • Incubation: Incubate the plates for 24-48 hours.

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentration of relevant cytokines (e.g., IFN-γ, IL-2, IL-5, IL-13) in the supernatants using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

  • Data Analysis: Compare the cytokine levels in the stimulated wells to the unstimulated controls.

Conclusion and Interpretation

By integrating the data from these biochemical and cell-based assays, a comprehensive risk assessment of the cross-reactivity potential of Diethyl 2-ethyl-3-oxosuccinate can be formulated. The mass spectrometry data will confirm the chemical reactivity and identify the protein targets. The competitive ELISA will provide quantitative data on the degree of antibody cross-reactivity, which is crucial for understanding potential humoral immune responses. The LTT and cytokine release assays will offer insights into cell-mediated cross-reactivity, which is often the underlying mechanism for delayed hypersensitivity reactions.

This structured, data-driven approach will enable researchers and drug development professionals to make informed decisions regarding the potential immunogenicity of Diethyl 2-ethyl-3-oxosuccinate and related compounds, ultimately contributing to the development of safer chemical entities.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.